Lerisetron
Description
Properties
IUPAC Name |
1-benzyl-2-piperazin-1-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDCRQZITYKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162368 | |
| Record name | Lerisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-98-1 | |
| Record name | Lerisetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lerisetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lerisetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lerisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERISETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lerisetron's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerisetron is a potent and highly selective competitive antagonist of the serotonin type 3 (5-HT3) receptor.[1][2] Developed by FAES Farma, it has been investigated primarily for its antiemetic properties, particularly in the context of chemotherapy- and radiotherapy-induced nausea and vomiting.[1][3] Like other "setrons," its mechanism of action is centered on the blockade of 5-HT3 receptors, which are ligand-gated ion channels extensively expressed in both the peripheral and central nervous systems (CNS).[4] This guide provides a detailed technical overview of this compound's core mechanism of action in the CNS, based on available preclinical and clinical data.
Core Mechanism of Action at the 5-HT3 Receptor
The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, permeable to sodium, potassium, and calcium ions. Its activation by serotonin leads to rapid depolarization of the neuron. These receptors are strategically located in key areas of the CNS involved in the emetic reflex, including the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract.
By competitively binding to the 5-HT3 receptor, this compound prevents the binding of serotonin, thereby inhibiting the initiation of the signaling cascade that leads to nausea and vomiting. The anti-emetic efficacy of this compound has been demonstrated in clinical trials against ipecacuanha-induced emesis.
Receptor Binding and Functional Activity
Table 1: Functional Potency of this compound
| Parameter | Value | Species | Model | Source |
| EC50 | 0.44 ng/mL | Rat | Inhibition of von Bezold-Jarisch Reflex |
Table 2: Protein Binding of this compound
| Protein | Unbound Fraction (%) | Species | Method | Source |
| Human Serum Albumin (HSA) | 4.04 ± 0.8 | Human | Ultrafiltration | |
| Alpha-1-acid glycoprotein (AAG) | Significantly higher than in serum and HSA | Human | Ultrafiltration | |
| Pooled Human Serum | 3.70 ± 0.70 (Healthy Subjects) | Human | Ultrafiltration | |
| Pooled Human Serum | 2.38 ± 0.64 (Cancer Patients, Radiotherapy) | Human | Ultrafiltration |
Downstream Signaling in the Central Nervous System
Antagonism of the 5-HT3 receptor by this compound directly prevents the influx of cations that would normally occur upon serotonin binding. This blockade of ion flux is the primary and most immediate downstream consequence of this compound's action at the receptor level. The prevention of depolarization in neurons expressing 5-HT3 receptors leads to a reduction in neuronal excitability in specific CNS pathways.
While specific studies on the downstream signaling pathways directly modulated by this compound in CNS neurons are limited, the general mechanism for 5-HT3 receptor antagonists involves the attenuation of signaling cascades that are sensitive to changes in intracellular calcium concentration.
References
- 1. This compound. FAES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional group interactions of a 5-HT3R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
Lerisetron's High-Affinity Binding to the 5-HT3 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Lerisetron's binding affinity for the serotonin 5-HT3 receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Findings: this compound's Potent Antagonism
This compound is a potent and selective antagonist of the 5-HT3 receptor, demonstrating high-affinity binding.[1] This characteristic is central to its mechanism of action in preventing nausea and vomiting, particularly those induced by chemotherapy.[2][3] The 5-HT3 receptor, a ligand-gated ion channel, is a crucial target in managing these conditions due to its role in mediating neuronal depolarization in both the central and peripheral nervous systems.[4][5]
Quantitative Binding Affinity Data
The binding affinity of this compound for the 5-HT3 receptor has been quantified using various in vitro assays. The data presented below summarizes these findings and provides a comparative look at other 5-HT3 receptor antagonists.
| Compound | pKi | IC50 (µM) | Receptor Subtype | Notes |
| This compound | 9.2 | 0.81 | 5-HT3 | High-affinity binding. |
| Analog 1 (lacks N1 benzyl group) | - | - | 5-HT3AS | Significantly decreased binding affinity compared to this compound. |
| Analog 2 (oxygen in place of distal piperazine nitrogen) | - | - | 5-HT3AS | Significantly decreased binding affinity compared to this compound. |
| Palonosetron | - | - | 5-HT3 | Reported to have at least a 30-fold higher binding affinity than other 5-HT3 receptor antagonists. |
| Granisetron | - | - | 5-HT3 | High specificity for all 5-HT3 receptor subtypes. |
| Ondansetron | - | - | 5-HT3 | Also binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors. |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Upon binding of serotonin (5-HT), the channel opens, allowing for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+. This influx leads to depolarization of the neuron, resulting in an excitatory response.
5-HT3 Receptor Signaling Pathway
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the 5-HT3 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of a non-radioactive compound (this compound) to displace a radioactive ligand that is specifically bound to the receptor.
Materials
-
Receptor Source: Cell membranes from cells expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with the human 5-HT3A receptor subunit).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope (e.g., [3H]Granisetron).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., unlabeled Granisetron or Ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology
-
Membrane Preparation:
-
Culture and harvest cells expressing the 5-HT3 receptor.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the following to each well:
-
A fixed amount of the 5-HT3 receptor membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound (for the competition curve).
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of the non-labeled antagonist.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
This guide provides a foundational understanding of this compound's interaction with the 5-HT3 receptor. The high-affinity binding, elucidated through rigorous experimental methods, underscores its efficacy as a therapeutic agent. For further investigation, researchers are encouraged to consult the primary literature for more specific details on experimental conditions and receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
Lerisetron Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lerisetron[1], a potent and selective serotonin 5-HT3 receptor antagonist, has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of this compound hydrochloride. It includes detailed information on its chemical structure, molecular properties, and mechanism of action. Furthermore, this document outlines detailed experimental protocols for its synthesis, in vitro evaluation, and analytical quantification, and presents key pharmacological data. Visualizations of the 5-HT3 receptor signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of its biological context and evaluation.
Chemical and Physical Properties
This compound hydrochloride is the salt form of this compound, a benzimidazole derivative.[4] The addition of hydrochloric acid enhances the compound's solubility and stability for pharmaceutical applications.
Data Presentation
A summary of the key quantitative data for this compound and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of this compound and this compound Hydrochloride
| Property | Value | Source |
| This compound (Free Base) | ||
| Molecular Formula | C₁₈H₂₀N₄ | |
| Molecular Weight | 292.38 g/mol | |
| pKa (Strongest Basic) | 8.84 (Predicted) | |
| Water Solubility | 0.435 mg/mL (Predicted) | |
| logP | 3.01 (Predicted) | |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₈H₂₁ClN₄ | Calculated |
| Molecular Weight | 328.84 g/mol | Calculated |
| Melting Point | Data not available in searched literature | |
| Solubility in Water | Data not available in searched literature | |
| Solubility in Ethanol | Data not available in searched literature | |
| Solubility in DMSO | Data not available in searched literature |
Pharmacology
This compound is a high-affinity antagonist of the 5-HT3 receptor, a ligand-gated ion channel. This receptor is a key mediator of the vomiting reflex, with locations on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone (CTZ) of the brain.
Mechanism of Action
Chemotherapeutic agents can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal to the brainstem. This compound competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this signaling cascade and reducing the likelihood of nausea and vomiting.
Pharmacological Data
Table 2: Pharmacological Properties of this compound
| Parameter | Value | Species | Assay | Source |
| pKi (5-HT3 Receptor) | 9.2 | Rat | Radioligand Binding | |
| IC₅₀ (5-HT3 Receptor) | 0.81 µM | Not Specified | Functional Assay | |
| Unbound Fraction in Plasma | 14.4 ± 1.4% | Rat | In vitro ultrafiltration | |
| EC₅₀ (Inhibition of bradycardia) | 0.44 ng/mL (Unchanged this compound) | Rat | In vivo |
Signaling Pathway
The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. Antagonism by this compound blocks this channel opening and the subsequent downstream signaling events that lead to the emetic reflex.
Caption: 5-HT3 Receptor Signaling and this compound Inhibition.
Experimental Protocols
The following sections detail methodologies for the synthesis, in vitro characterization, and analytical quantification of this compound hydrochloride.
Synthesis of this compound Hydrochloride
The synthesis of this compound can be adapted from general methods for 1,2,5-trisubstituted benzimidazoles. The final step involves the formation of the hydrochloride salt.
Materials:
-
o-halo-nitro compound (e.g., 1-fluoro-2-nitrobenzene)
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Platinum on carbon (Pt/C) and Hydrogen (H₂) or Iron powder and Ammonium chloride (NH₄Cl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Triphosgene or Trimethyl orthoformate/Formic acid
-
1-(tert-butoxycarbonyl)piperazine
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
4 N HCl in dioxane or 2 M HCl in diethyl ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution: React an o-halo-nitro compound with benzylamine in the presence of a base (K₂CO₃ or Et₃N) in a suitable solvent (ACN or DMF) at an elevated temperature to yield the N-benzyl-nitroaniline intermediate.
-
Step 2: Reduction of the Nitro Group: Reduce the nitro group of the intermediate to an amine using catalytic hydrogenation (Pt/C, H₂) or chemical reduction (Fe powder, NH₄Cl) in a protic solvent (MeOH or EtOH) to form the corresponding diamine.
-
Step 3: Benzimidazole Ring Formation: Cyclize the diamine to form the benzimidazole core. This can be achieved using triphosgene or by heating with trimethyl orthoformate and formic acid.
-
Step 4: Introduction of the Piperazine Moiety: Couple the benzimidazole intermediate with 1-(tert-butoxycarbonyl)piperazine in the presence of a base like triethylamine in a solvent such as t-BuOH at an elevated temperature.
-
Step 5: Boc-Deprotection and Hydrochloride Salt Formation: Remove the Boc protecting group from the piperazine nitrogen by treatment with 4 N HCl in dioxane. The hydrochloride salt of this compound will precipitate and can be isolated by filtration. Alternatively, the free base can be isolated and then treated with 2 M HCl in diethyl ether, followed by evaporation and crystallization from a suitable solvent system like EtOAc/MeOH to yield this compound hydrochloride.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
In Vitro 5-HT3 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand, e.g., [³H]-(S)-zacopride.
-
This compound hydrochloride stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride (for competition binding). Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-specific control).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Analytical Quantification by HPLC
This section outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for the quantification of this compound hydrochloride in bulk or pharmaceutical formulations.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical starting point could be a mixture of potassium dihydrogen phosphate buffer (e.g., 0.05 M, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of a this compound hydrochloride solution (a wavelength around 300 nm is a reasonable starting point based on similar compounds).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For bulk drug, dissolve a known amount in the mobile phase. For pharmaceutical dosage forms, extract the drug with a suitable solvent, filter, and dilute with the mobile phase to a concentration within the calibration range.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound hydrochloride in the sample solutions by interpolating their peak areas on the calibration curve.
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of a 5-HT3 receptor antagonist like this compound.
Caption: Workflow for 5-HT3 Antagonist Drug Discovery.
Conclusion
This compound hydrochloride is a potent 5-HT3 receptor antagonist with a clear mechanism of action for the prevention of emesis. This technical guide has provided a consolidated resource of its known properties and detailed experimental protocols to aid researchers in its further study and development. While key pharmacological data are available, further experimental determination of its physicochemical properties, such as melting point and solubility, would be beneficial for a more complete characterization of this compound. The provided methodologies offer a solid foundation for the synthesis, in vitro evaluation, and analytical quantification of this compound hydrochloride in a research and development setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. FAES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H20N4 | CID 65997 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Characterization of Lerisetron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lerisetron is a potent and selective competitive antagonist of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its binding affinity and functional antagonism at the 5-HT3 receptor. Detailed experimental protocols for key characterization assays are presented to facilitate further research and development.
Introduction
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon activation by serotonin (5-hydroxytryptamine), these receptors mediate rapid, transient depolarization of neurons through the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1] 5-HT3 receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in emesis (vomiting) and gastrointestinal motility.[3] Consequently, antagonists of the 5-HT3 receptor, such as this compound, are effective antiemetic agents. This document outlines the core in vitro characteristics of this compound.
Pharmacological Profile of this compound
Binding Affinity
This compound demonstrates high-affinity binding to the 5-HT3 receptor. The primary method for determining the binding affinity of a compound for its receptor is through radioligand binding assays.
| Parameter | Value | Receptor/System | Reference |
| pKi | 9.2 | 5-HT3 Receptor |
Table 1: Binding Affinity of this compound for the 5-HT3 Receptor.
Functional Activity
In vivo studies have demonstrated this compound's potent functional antagonism of the 5-HT3 receptor. The efficacy of this compound in inhibiting the serotonin-evoked von Bezold-Jarisch reflex in rats provides a measure of its functional potency.
| Parameter | Value (Unchanged this compound) | Species | Assay | Reference |
| EC50 | 0.44 ng/mL | Rat | Inhibition of 5-HT-evoked transient bradycardia reflex |
Table 2: In Vivo Functional Potency of this compound.
Serum Protein Binding
This compound exhibits extensive binding to human serum proteins, primarily human serum albumin (HSA) and alpha1-acid glycoprotein (AAG).
| Protein/Serum | % Unbound (Concentration Range: 50 ng/mL - 2 µg/mL) | Reference |
| Human Serum Albumin (HSA) | 4.04 ± 0.8% | |
| Pooled Human Serum (Healthy Volunteers) | Not specified, but described as "extensively bound" |
Table 3: Serum Protein Binding of this compound.
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by serotonin leads to the opening of its integral ion channel, resulting in the influx of cations and subsequent neuronal depolarization. This compound, as a competitive antagonist, blocks this action by binding to the receptor and preventing serotonin from activating the channel.
Radioligand Binding Assay Workflow
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Calcium Flux Functional Assay Workflow
This workflow illustrates the process of a calcium flux assay to measure the functional antagonism of this compound at the 5-HT3 receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from standard procedures for 5-HT3 receptor antagonists.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]Granisetron (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of [3H]Granisetron (e.g., 0.5 nM).
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM tropisetron).
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg protein per well).
-
Incubate for 60 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol is a standard method for assessing the functional activity of 5-HT3 receptor antagonists.
-
Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium Indicator: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Procedure:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15-30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of serotonin (e.g., EC80 concentration) to stimulate calcium influx.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a framework for measuring the inhibitory effect of this compound on serotonin-induced currents.
-
Cell Line: HEK293 cells expressing the human 5-HT3A receptor.
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply serotonin (e.g., 10 µM) to the cell using a rapid perfusion system to elicit an inward current.
-
After the current returns to baseline, pre-apply varying concentrations of this compound for a defined period.
-
In the continued presence of this compound, co-apply serotonin and measure the resulting inward current.
-
Wash out the drugs to ensure reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the serotonin-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Conclusion
This compound is a high-affinity, competitive antagonist of the 5-HT3 receptor. Its in vitro profile is characterized by a pKi of 9.2, indicating potent binding to the receptor. Functional assays, supported by in vivo data, confirm its ability to potently inhibit serotonin-induced receptor activation. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other 5-HT3 receptor modulators.
References
- 1. Agonist- and antagonist-induced up-regulation of surface 5-HT3A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Descending serotonergic facilitation mediated by spinal 5-HT3 receptors engages spinal rapamycin-sensitive pathways in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Lerisetron Analogues and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationships of Lerisetron and its analogues. This compound, a potent 5-HT3 receptor antagonist, serves as a critical scaffold in the development of novel therapeutic agents. This document details the synthetic pathways, key experimental procedures, and quantitative biological data to facilitate further research and development in this area.
Core Synthetic Strategies
The synthesis of this compound and its derivatives primarily revolves around the formation of the benzimidazole core, followed by the introduction of the piperazinyl moiety and subsequent modifications. The most common and versatile method for constructing the 2-substituted benzimidazole scaffold is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[1] Various catalytic systems have been developed to enhance yields, shorten reaction times, and utilize milder conditions.[1]
A general synthetic route, adapted from literature protocols for the synthesis of 1,2,5-trisubstituted benzimidazoles, can be outlined in five main steps.[2] This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).
Experimental Protocols
General Procedure for the Synthesis of 1,2,5-Trisubstituted Benzimidazole Analogues
A representative multi-step synthesis is detailed below, providing a framework for the preparation of a variety of this compound analogues.[2][3]
Step 1: N-Alkylation of Substituted 2-Nitroanilines
To a solution of the starting substituted 2-nitroaniline in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K2CO3), followed by the desired alkylating agent (e.g., benzyl bromide). The reaction mixture is typically stirred at an elevated temperature (e.g., 80 °C) for several hours to ensure complete reaction.
Step 2: Reduction of the Nitro Group
The nitro group of the N-alkylated intermediate is reduced to an amine to yield a substituted o-phenylenediamine derivative. Common reducing agents and conditions include catalytic hydrogenation (e.g., using Pt/C under a hydrogen atmosphere) or chemical reduction (e.g., using stannous chloride or sodium dithionite).
Step 3: Benzimidazole Ring Formation
The resulting o-phenylenediamine derivative is then cyclized to form the benzimidazole ring. This is often achieved by reacting with an appropriate orthoester, such as trimethyl orthoformate, in the presence of an acid catalyst like formic acid or p-toluenesulfonic acid (PTSA) at elevated temperatures (e.g., 100 °C).
Step 4: Halogenation of the Benzimidazole Core
To introduce a reactive handle for subsequent diversification, the benzimidazole core can be halogenated at a specific position. For instance, chlorination can be achieved using reagents like trichloroisocyanuric acid or phosphorus oxychloride (POCl3) and hydrochloric acid at high temperatures (e.g., 150 °C).
Step 5: Nucleophilic Substitution with Piperazine Derivatives
The final step involves the nucleophilic substitution of the halogenated benzimidazole with a desired piperazine derivative. This reaction is typically carried out in a high-boiling solvent like tert-butanol in the presence of a base such as triethylamine at an elevated temperature (e.g., 120 °C) for an extended period.
Quantitative Data Summary
The biological activity of this compound analogues has been primarily evaluated through their in vitro antiplasmodial activity against different strains of P. falciparum and their cytotoxicity against mammalian cell lines. The following tables summarize key quantitative data from structure-activity relationship studies.
| Compound | Eastern Substituent | Western Substituent | Southern Substituent | IC50 (NF54, μM) | IC50 (K1, μM) |
| This compound (1) | Piperazinyl | H | Benzyl | 0.81 | N/D |
| 2 | Piperazinyl | 5-Methyl | Benzyl | 0.098 | N/D |
| 3 | Piperazinyl | 5-Chloro | Benzyl | 0.062 | 0.054 |
| 16b | Piperazinyl | 5-Bromo | Benzyl | N/D | N/D |
| 14c | Piperazinyl | 5-CF3 | Benzyl | N/D | N/D |
Data sourced from a study on the antimalarial properties of this compound analogues.
| Compound | Eastern Substituent | IC50 (NF54, μM) | Cytotoxicity (CHO, CC50, μM) | Solubility (pH 2 / 6.5, μg/mL) |
| 3 | Piperazinyl | 0.062 | >100 | 11 / 1.7 |
| 29 | N-Methylpiperazinyl | 0.058 | >100 | 12 / 1.5 |
| 33 | Ethylenediaminyl | 0.230 | >100 | >200 / >200 |
| 38 | 4-Aminopiperidinyl | 0.076 | 60 | 1.3 / 1.3 |
| 43b | (4-Fluorobenzyl)aminoethyl | 0.350 | 12 | 1.2 / 1.2 |
This table highlights the impact of modifying the "Eastern" substituent on the molecule's activity and properties.
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. Antagonists like this compound block this action. The downstream signaling cascade can involve calcium-dependent pathways.
Caption: 5-HT3 receptor signaling pathway and the inhibitory action of this compound.
General Synthetic Workflow for this compound Analogues
The synthesis of this compound analogues typically follows a structured workflow, allowing for the diversification of the core molecule at different positions to probe structure-activity relationships.
Caption: General synthetic workflow for producing this compound analogues.
Structure-Activity Relationship (SAR) Logic
The exploration of this compound analogues has revealed key structural features that influence their biological activity. Modifications at the "Western," "Southern," and "Eastern" positions of the benzimidazole scaffold have significant impacts.
Caption: Logical relationships in the structure-activity of this compound analogues.
References
Lerisetron for Non-Emetic Indications: A Technical Guide for Researchers
A comprehensive overview of the therapeutic potential of the 5-HT3 receptor antagonist, lerisetron, in non-emetic conditions, drawing upon evidence from analogous compounds within its class.
Disclaimer: Research specifically investigating this compound for non-emetic indications is limited. This guide extrapolates the potential applications of this compound based on the established mechanisms and clinical findings of other 5-HT3 receptor antagonists, such as alosetron, tropisetron, and ondansetron. The experimental protocols and data presented are derived from studies on these analogous compounds and should be considered as a foundational framework for future research on this compound.
Introduction: Beyond Emesis - The Untapped Potential of 5-HT3 Receptor Antagonism
This compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. While its primary development has focused on the management of chemotherapy-induced and postoperative nausea and vomiting, the widespread distribution of 5-HT3 receptors in the central and peripheral nervous systems suggests a broader therapeutic utility. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, GABA, and substance P. By antagonizing this receptor, this compound has the potential to influence physiological processes beyond the emetic reflex, including visceral sensitivity, anxiety, and cognitive function.
This technical guide provides an in-depth exploration of the preclinical and clinical research into the non-emetic applications of 5-HT3 receptor antagonists, offering a roadmap for researchers and drug development professionals interested in investigating the potential of this compound in these areas.
Potential Non-Emetic Indications and Underlying Mechanisms
The therapeutic rationale for exploring this compound in non-emetic indications is rooted in the diverse physiological roles of the 5-HT3 receptor.
Irritable Bowel Syndrome with Diarrhea (IBS-D)
In the gastrointestinal tract, 5-HT3 receptors are densely expressed on enteric neurons and sensory afferent nerves. Activation of these receptors by serotonin (5-HT) enhances colonic motility, visceral sensitivity, and intestinal secretion, all of which are key pathophysiological features of IBS-D.[1][2] By blocking these receptors, 5-HT3 antagonists like alosetron have been shown to reduce abdominal pain and discomfort, decrease stool frequency and urgency, and improve stool consistency.[3][4][5]
Anxiety Disorders
5-HT3 receptors are found in several brain regions implicated in anxiety and fear, including the amygdala, hippocampus, and prefrontal cortex. Their activation can modulate the release of neurotransmitters involved in the fear response. Antagonism of 5-HT3 receptors has been shown to have anxiolytic-like effects in preclinical models, and some clinical studies with compounds like tropisetron and zatosetron have suggested potential efficacy in generalized anxiety disorder (GAD).
Cognitive Enhancement
The role of 5-HT3 receptors in cognition is complex, but evidence suggests their involvement in modulating cholinergic and dopaminergic neurotransmission, which are critical for learning and memory. Antagonism of 5-HT3 receptors has been shown to improve cognitive performance in animal models and in patients with schizophrenia, where cognitive deficits are a core feature. Studies with ondansetron and tropisetron have demonstrated improvements in visual memory and other cognitive domains.
Quantitative Data from Studies on 5-HT3 Receptor Antagonists
The following tables summarize quantitative data from key clinical trials investigating 5-HT3 receptor antagonists for non-emetic indications. This data can serve as a reference for designing future studies with this compound.
Table 1: Clinical Trials of 5-HT3 Antagonists in Irritable Bowel Syndrome with Diarrhea (IBS-D)
| Compound | Dosage | Patient Population | Primary Efficacy Endpoint(s) | Key Findings | Reference(s) |
| Alosetron | 1 mg twice daily | Women with severe diarrhea-predominant IBS | Adequate relief of IBS pain and discomfort | 43% of alosetron-treated patients reported adequate relief for 3 months vs. 26% of placebo-treated patients (P<0.001). | |
| Alosetron | 0.5 mg and 1 mg twice daily | Women with severe diarrhea-predominant IBS | Proportion of days with satisfactory control of bowel urgency | Alosetron-treated patients had a significantly greater proportion of days with satisfactory control of urgency compared to placebo (73% vs 57%, p < 0.001). |
Table 2: Clinical Trials of 5-HT3 Antagonists in Anxiety Disorders
| Compound | Dosage | Patient Population | Primary Efficacy Endpoint(s) | Key Findings | Reference(s) |
| Tropisetron | 0.5 mg, 5 mg, 25 mg daily | Outpatients with Generalized Anxiety Disorder (DSM-III criteria) | Hamilton Anxiety Scale (HAM-A), Hopkins Symptom Check List | Statistically significant dose-related therapeutic effect on treatment termination rates due to inefficacy and on the Hopkins Symptom Check List total score at day 7. | |
| Zatosetron | 0.2 mg, 1 mg, 5 mg daily | Patients with a broad range of anxiety symptoms (HAM-A score >17) | Change in HAM-A score from baseline | No statistically significant differences, but a numeric trend favoring zatosetron (0.2 mg and 1 mg) over placebo in reducing HAM-A scores. |
Table 3: Clinical Trials of 5-HT3 Antagonists for Cognitive Enhancement
| Compound | Dosage | Patient Population | Cognitive Assessment(s) | Key Findings | Reference(s) |
| Ondansetron | 8 mg/day (adjuvant to risperidone) | Patients with stable chronic schizophrenia | Wechsler Memory Scale--Revised (WMS-R) | Significant improvement in visual memory (visual reproduction, visual paired associate, and figural memory subtests of WMS-R). | |
| Ondansetron | 4 mg or 8 mg twice daily (adjuvant to clozapine) | Clozapine-treated schizophrenic patients in remission | Rey-Osterich Complex Figure Test | Significantly improved visuo-spatial memory. | |
| Ondansetron | 8 mg/day (adjuvant to stable antipsychotics) | Patients within 5 years of schizophrenia diagnosis | Positive and Negative Syndrome Scale (PANSS), Verbal Learning and Fluency | Improved all PANSS subscales, global functioning, and verbal learning and fluency in patients with less than 5 years of treatment. |
Experimental Protocols
This section outlines the methodologies for key preclinical and clinical experiments to evaluate the efficacy of 5-HT3 receptor antagonists like this compound for non-emetic indications.
Preclinical Models
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least one hour before the test.
-
Administer this compound or vehicle control at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5-10 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Primary Measures:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Anxiolytic compounds are expected to increase these measures.
-
The MWM is a test of spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: The animal is trained over several days to find the hidden platform from different starting locations, using distal cues in the room.
-
Probe Trial: The platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
This compound or vehicle can be administered before or after training sessions to assess its effects on learning, consolidation, or retrieval of memory.
-
-
Primary Measures:
-
Escape latency (time to find the platform).
-
Path length to reach the platform.
-
Time spent in the target quadrant during the probe trial.
-
Cognitive enhancers are expected to decrease escape latency and path length and increase time in the target quadrant.
-
Clinical Trial Protocols
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult females meeting Rome IV criteria for severe IBS-D, with chronic symptoms (≥6 months) and inadequate response to conventional therapies.
-
Intervention: this compound (various doses) or placebo administered orally for 12 weeks.
-
Primary Efficacy Endpoint: The FDA composite endpoint of a weekly response defined as at least a 30% improvement in the worst abdominal pain score and a Bristol Stool Scale score of less than 5 for at least 50% of the days.
-
Secondary Endpoints:
-
IBS Quality of Life (IBS-QOL) questionnaire.
-
Daily assessment of stool consistency, frequency, and urgency.
-
Global assessment of symptom relief.
-
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Adults with a primary diagnosis of GAD according to DSM-5 criteria and a baseline Hamilton Anxiety Rating Scale (HAM-A) score ≥18.
-
Intervention: this compound (various fixed doses) or placebo administered orally for 8-12 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the total score of the HAM-A.
-
Secondary Endpoints:
-
Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Hospital Anxiety and Depression Scale (HADS).
-
Sheehan Disability Scale (SDS).
-
-
Study Design: Randomized, double-blind, placebo-controlled, add-on therapy trial.
-
Patient Population: Clinically stable adult patients with a diagnosis of schizophrenia (DSM-5) receiving a stable dose of an atypical antipsychotic.
-
Intervention: this compound or placebo as an adjunct to the ongoing antipsychotic treatment for 12 weeks.
-
Primary Efficacy Endpoint: Change from baseline in a composite score from a standardized cognitive battery, such as the MATRICS Consensus Cognitive Battery (MCCB).
-
Secondary Endpoints:
-
Individual cognitive domain scores (e.g., verbal memory, working memory, processing speed).
-
Scores on specific neuropsychological tests like the Wechsler Memory Scale-Revised (WMS-R).
-
Positive and Negative Syndrome Scale (PANSS) to assess psychotic symptoms.
-
Measures of functional outcome.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound for non-emetic indications.
Caption: 5-HT3 Receptor Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Drug Development in a New Indication.
Conclusion and Future Directions
The evidence from studies on analogous 5-HT3 receptor antagonists strongly suggests that this compound holds significant therapeutic potential beyond its established anti-emetic role. The preclinical and clinical data for compounds like alosetron, tropisetron, and ondansetron provide a solid foundation for initiating research into this compound for IBS-D, anxiety disorders, and cognitive enhancement.
Future research should focus on:
-
Preclinical characterization: Conducting head-to-head studies comparing the in vitro and in vivo pharmacological profiles of this compound with other 5-HT3 antagonists in models of anxiety, visceral pain, and cognitive dysfunction.
-
Phase I studies: Establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers at doses relevant for potential non-emetic indications.
-
Proof-of-concept Phase II trials: Designing well-controlled studies in well-defined patient populations to obtain initial evidence of efficacy for this compound in IBS-D, GAD, or as a cognitive enhancer in conditions like schizophrenia.
By leveraging the knowledge gained from the broader class of 5-HT3 receptor antagonists and employing rigorous experimental designs, the research and development community can unlock the full therapeutic potential of this compound for the benefit of patients with these debilitating conditions.
References
The Serotonergic Gateway: A Technical Guide to the Basic Science of Lerisetron
An In-depth Examination for Researchers and Drug Development Professionals
Introduction
Lerisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist that has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1] This technical guide provides a comprehensive overview of the fundamental scientific research underpinning the effects of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT3 receptor.[1][2] This receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[3] 5-HT3 receptors are strategically located in both the central and peripheral nervous systems, playing a crucial role in the emetic reflex.
In the periphery, they are found on vagal afferent nerve terminals in the gastrointestinal tract.[3] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these vagal afferents via 5-HT3 receptors, initiating the vomiting reflex. Centrally, 5-HT3 receptors are present in the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem, which is also involved in mediating emesis. By blocking these receptors, this compound effectively inhibits the initiation of the emetic signal at both peripheral and central sites.
Signaling Pathway of 5-HT3 Receptor and this compound's Point of Intervention
The binding of serotonin to the 5-HT3 receptor triggers the opening of its integral ion channel. The subsequent cation influx leads to depolarization of the neuron. This compound, by competitively binding to the same site as serotonin, prevents this channel opening, thereby blocking the downstream signaling cascade that would otherwise lead to the sensation of nausea and the physical act of vomiting.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unchanged this compound (UL) | Total this compound (TL) |
| Clearance (CL) | 0.014 ± 0.03 L/min | 0.006 ± 0.03 L/min |
| EC50 (inhibition of bradycardia) | 0.44 ng/mL (CV = 5.9%) | 0.88 ng/mL (CV = 4.9%) |
| Unbound Fraction (in vitro) | 14.4 ± 1.4% | - |
Table 2: Efficacy of this compound in Ipecacuanha-Induced Emesis in Healthy Volunteers
| Route | Dose | Outcome |
| Oral | 40 mg | Complete inhibition of emesis in all subjects. |
| Oral | 20 mg | Effective for up to 12 hours post-administration. |
| Intravenous | 18 mg | 75% reduction in emetic episodes compared to placebo. |
Table 3: Serum Protein Binding of this compound
| Population | Unbound this compound (%) |
| Healthy Subjects (Group I) | 3.70 ± 0.70% |
| Cancer Patients (Radiotherapy, Group II) | 2.38 ± 0.64% |
| Cancer Patients (Chemotherapy, Group III) | No significant change from Group I |
| Binding to Human Serum Albumin (HSA) (in vitro) | 4.04 ± 0.8% unbound |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
5-HT3 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]-Granisetron)
-
This compound (or other competing ligands) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), a saturating concentration of a known 5-HT3 antagonist (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)
This model is used to assess the anti-emetic efficacy of this compound in a whole-animal system.
Materials:
-
Ferrets (male or female)
-
Cisplatin (emetogenic agent)
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
Observation cages with video recording
Procedure:
-
Acclimatize ferrets to the observation cages.
-
Administer this compound or vehicle control to the ferrets via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time before the emetogenic challenge.
-
Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.) to induce emesis.
-
Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits. Video recording allows for later detailed analysis.
-
Compare the number of emetic episodes in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Human Model of Ipecacuanha-Induced Emesis
This model is used to evaluate the anti-emetic potential of this compound in healthy human volunteers.
Materials:
-
Healthy human volunteers
-
Syrup of Ipecacuanha
-
This compound (oral or intravenous formulation)
-
Placebo control
-
Nausea visual analog scale (VAS)
Procedure:
-
Recruit healthy volunteers who have given informed consent.
-
Administer a single dose of this compound or placebo in a double-blind, randomized manner.
-
After a specified time (e.g., 30 minutes), administer a standard dose of syrup of ipecacuanha (e.g., 30 ml) orally.
-
Observe the subjects for a set period (e.g., 8 hours) and record the incidence and time to onset of any emetic episodes.
-
At regular intervals, subjects rate their level of nausea using a 100 mm visual analog scale.
-
Compare the emetic outcomes and nausea scores between the this compound and placebo groups.
Determination of Protein Binding by Ultrafiltration
This method is used to quantify the extent to which this compound binds to plasma proteins.
Materials:
-
This compound (radiolabeled or non-radiolabeled)
-
Human plasma
-
Ultrafiltration devices (with a specific molecular weight cut-off membrane)
-
Centrifuge
-
Analytical method for quantifying this compound (e.g., LC-MS/MS or scintillation counting for radiolabeled compound)
Procedure:
-
Spike human plasma with a known concentration of this compound.
-
Incubate the plasma-drug mixture at a physiological temperature (37°C) to allow binding to reach equilibrium.
-
Pipette a known volume of the incubated plasma into the upper chamber of the ultrafiltration device.
-
Centrifuge the device at a specified speed and for a specific duration. The centrifugal force drives the plasma water and unbound drug through the semi-permeable membrane into the lower chamber (the ultrafiltrate), while the larger protein-bound drug complexes are retained in the upper chamber.
-
Carefully collect the ultrafiltrate from the lower chamber.
-
Measure the concentration of this compound in the ultrafiltrate, which represents the unbound (free) drug concentration.
-
The percentage of unbound drug is calculated as: (Concentration in ultrafiltrate / Initial total concentration in plasma) x 100. The percentage of bound drug is 100% minus the unbound percentage.
Conclusion
The basic scientific research on this compound has firmly established its role as a potent and selective 5-HT3 receptor antagonist. Through a combination of in vitro binding assays, in vivo animal models, and human clinical studies, its mechanism of action, efficacy, and pharmacokinetic properties have been well-characterized. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of anti-emetic therapies and 5-HT3 receptor pharmacology. The visualization of the signaling pathway and experimental workflows offers a clear and concise understanding of the complex processes involved in the study of this compound's effects.
References
Methodological & Application
Lerisetron In Vivo Experimental Protocols for Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerisetron is a potent and selective serotonin type 3 (5-HT3) receptor antagonist.[1][2] The 5-HT3 receptors are ligand-gated ion channels extensively distributed in the central and peripheral nervous systems, playing a crucial role in regulating nausea and vomiting, as well as mood and behavior.[3] As such, this compound has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[4][5] This document provides detailed in vivo experimental protocols for utilizing this compound in rodent models to assess its therapeutic potential. The protocols outlined below cover pharmacokinetic profiling and key behavioral assays relevant to the mechanism of action of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the action of serotonin at 5-HT3 receptors. In the context of emesis, it targets 5-HT3 receptors on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem. By inhibiting serotonin-mediated signaling in these areas, this compound effectively suppresses the emetic reflex.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound and its metabolite in rats, providing a basis for dose selection and experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)
| Parameter | Unchanged this compound (UL) | Total (Unchanged + Changed) this compound (TL) |
| Clearance (CL) | 0.014 ± 0.03 L/min | 0.006 ± 0.03 L/min |
| Volume of Distribution (Vd) | High | High |
| Protein Binding (unbound fraction) | 14.4 ± 1.4% | - |
| EC50 (inhibition of bradycardia) | 0.44 ng/mL | 0.88 ng/mL |
Table 2: Pharmacokinetic Parameters of a this compound Analogue in Rats
| Route of Administration | Dose | Half-life (t½) | Oral Bioavailability (F) |
| Intravenous | 1 mg/kg | 1.98 h | - |
| Oral | 5 mg/kg | - | 42% |
Experimental Protocols
Cisplatin-Induced Pica Model in Rats
This model is a well-established surrogate for assessing the anti-emetic potential of compounds in rodents, which do not vomit. Pica, the ingestion of non-nutritive substances like kaolin, is a characteristic response to emetic stimuli in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound hydrochloride
-
Cisplatin
-
Sterile saline (0.9% NaCl)
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and the presence of kaolin pellets.
-
Baseline Measurement: For 2-3 days before the experiment, measure daily food, water, and kaolin intake for each rat to establish a baseline. Kaolin consumption is measured by weighing the pellets at the beginning and end of each 24-hour period.
-
Drug Preparation:
-
This compound (Oral): Dissolve this compound hydrochloride in sterile water or saline. A recent study on a this compound analogue used a vehicle of 0.5% methyl cellulose/0.5% Tween 80 in water for oral administration.
-
This compound (Intravenous): Dissolve this compound hydrochloride in sterile saline.
-
Cisplatin: Dissolve cisplatin in sterile saline. Gentle warming may be required to aid dissolution.
-
-
Treatment Groups:
-
Vehicle Control + Saline
-
Vehicle Control + Cisplatin
-
This compound + Cisplatin
-
-
Administration:
-
Administer this compound (e.g., 1-10 mg/kg, p.o. or 2-10 µg/kg, i.v.) or vehicle 30-60 minutes before cisplatin administration.
-
Administer cisplatin (typically 6 mg/kg, i.p.) or saline to the respective groups.
-
-
Measurement of Pica:
-
Immediately after cisplatin injection, return the rats to their cages with pre-weighed kaolin, food, and water.
-
Measure kaolin, food, and water consumption at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.
-
-
Data Analysis: Compare the cumulative kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the this compound-treated group compared to the cisplatin-only group indicates anti-emetic efficacy.
Von Bezold-Jarisch Reflex Inhibition in Rats
This physiological assay assesses the ability of a 5-HT3 antagonist to inhibit serotonin-induced bradycardia, a vagally mediated reflex.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound hydrochloride
-
Serotonin (5-HT)
-
Anesthetic (e.g., urethane)
-
Catheters for intravenous administration and blood pressure/heart rate monitoring
-
Data acquisition system
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rats and insert catheters into the jugular vein for drug administration and the carotid artery for monitoring blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for a period before starting the experiment.
-
Baseline Response: Administer a bolus of 5-HT (e.g., 10 µg/kg, i.v.) to elicit the von Bezold-Jarisch reflex, characterized by a transient drop in heart rate (bradycardia).
-
This compound Administration: Administer this compound intravenously at various doses (e.g., 2, 3, 5, 6, and 10 µg/kg).
-
Post-treatment Challenge: At different time points after this compound administration (e.g., 2, 5, 15, 30, 60, 120, 180 minutes), re-challenge the animal with the same dose of 5-HT.
-
Data Analysis: Measure the percentage inhibition of the 5-HT-induced bradycardia at each time point and for each dose of this compound. Calculate the EC50, which is the concentration of this compound that produces 50% of the maximal inhibition.
Visualizations
Caption: this compound's anti-emetic mechanism of action.
Caption: Workflow for the cisplatin-induced pica model.
References
- 1. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound. FAES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lerisetron in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lerisetron in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and UV detection for quantification. The described protocol is suitable for pharmacokinetic studies and routine therapeutic drug monitoring. This method has been developed based on established methodologies for structurally similar compounds, such as Granisetron.
Introduction
This compound is a potent and selective 5-HT3 receptor antagonist previously under investigation for the management of nausea and vomiting. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the quantification of this compound in human plasma using an isocratic RP-HPLC method with UV detection. The methodology is adapted from validated methods for other 5-HT3 antagonists, ensuring a robust and reliable analytical approach.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. A Shimadzu LC2010AHT or similar system is suitable.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Gemini NX C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[1][2]
-
Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate, orthophosphoric acid, and water (HPLC grade) are required.
-
Internal Standard (IS): A structurally similar compound, not expected to be present in the plasma samples, should be used. For the purpose of this note, Granisetron is proposed as the internal standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Gemini NX C18 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Oven Temperature | 25 °C (Ambient) |
| Detection Wavelength | 305 nm |
| Internal Standard | Granisetron |
Protocols
Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Granisetron (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Granisetron reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. A working internal standard solution of 5 µg/mL should also be prepared.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the 5 µg/mL Granisetron internal standard solution.
-
Add 3 mL of a mixture of dichloromethane and hexane (40:60, v/v) as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Method Validation
The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | |
| Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision | |
| Intra-day RSD (%) | < 2% |
| Inter-day RSD (%) | < 2% |
| Accuracy | |
| Recovery (%) | 98 - 102% |
| Sensitivity | |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Specificity | No interference from endogenous plasma components or the internal standard at the retention time of this compound. |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min). |
Results and Discussion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile allows for good separation of this compound and the internal standard from endogenous plasma components. The liquid-liquid extraction protocol offers a clean sample extract, minimizing matrix effects and ensuring high recovery.
The method is expected to be linear over the concentration range of 0.1 to 10.0 µg/mL, which is suitable for pharmacokinetic studies. The precision and accuracy of the method should fall within the acceptable limits as defined by the ICH guidelines.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the analytical process.
Caption: Logical flow of the analytical method.
Conclusion
The HPLC-UV method detailed in this application note is a robust and reliable tool for the quantification of this compound in human plasma. The simple sample preparation and isocratic elution make it suitable for high-throughput analysis in a research or clinical setting. The method should be fully validated in the user's laboratory before its application to routine analysis.
References
Application Notes and Protocols: Radioligand Binding Assay for Lerisetron
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Lerisetron with the 5-HT₃ receptor. This compound is a potent and selective 5-HT₃ receptor antagonist.[1] Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for its receptor.[2][3][4]
Overview
The following protocols describe the necessary steps for membrane preparation, saturation binding assays to determine the receptor density (Bmax) and radioligand dissociation constant (Kd), and competition binding assays to determine the inhibitory constant (Ki) of this compound. The recommended radioligand for this assay is [³H]GR65630, a well-characterized 5-HT₃ receptor antagonist.[5]
Quantitative Data Summary
The following tables summarize the binding characteristics of this compound and the radioligand [³H]GR65630 for the 5-HT₃ receptor.
Table 1: Binding Affinity of this compound for the 5-HT₃ Receptor
| Compound | Parameter | Value | Receptor Source | Reference |
| This compound | pKi | 9.2 | 5-HT₃ | |
| This compound | Ki (nM) | 0.63 | 5-HT₃ | Calculated from pKi |
Note: The Ki value was calculated from the pKi using the formula Ki = 10(-pKi) M.
Table 2: Radioligand Binding Characteristics for the 5-HT₃ Receptor
| Radioligand | Parameter | Value | Receptor Source | Reference |
| [³H]GR65630 | Kd (nM) | 0.27 ± 0.03 | Wildtype 5-HT₃ Receptor (HEK-293 cells) | |
| [³H]GR65630 | Bmax (fmol/mg protein) | 97 ± 5 | Bovine area postrema |
Experimental Protocols
Materials and Reagents
-
Receptor Source: Rat cerebral cortex or a cell line expressing recombinant human 5-HT₃ receptors (e.g., HEK-293 cells).
-
Radioligand: [³H]GR65630 (Specific activity: >70 Ci/mmol).
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a suitable 5-HT₃ antagonist, such as unlabeled GR65630 or Metoclopramide (30 µM).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
Protein Assay Kit (e.g., BCA assay).
Membrane Preparation
-
Homogenize the tissue or cells in 20 volumes of ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer (or a buffer containing 10% sucrose for long-term storage at -80°C).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
Saturation Binding Assay
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]GR65630.
-
For total binding, add 50 µL of varying concentrations of [³H]GR65630 (e.g., 0.05 - 5.0 nM) to the wells.
-
For non-specific binding, add 50 µL of varying concentrations of [³H]GR65630 and 50 µL of a high concentration of an unlabeled 5-HT₃ antagonist (e.g., 30 µM Metoclopramide).
-
Add 150 µL of the membrane preparation (50-120 µg protein) to each well.
-
The final assay volume should be 250 µL.
-
Incubate the plate at 25°C or 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters presoaked in PEI.
-
Wash the filters three to four times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Competition Binding Assay
-
In a 96-well plate, set up triplicate wells for each concentration of unlabeled this compound.
-
Add 50 µL of a fixed concentration of [³H]GR65630 (typically at or near its Kd, e.g., 0.3 nM) to all wells.
-
Add 50 µL of varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Define total binding by adding 50 µL of Assay Buffer instead of this compound.
-
Define non-specific binding by adding 50 µL of a high concentration of an unlabeled 5-HT₃ antagonist.
-
Add 150 µL of the membrane preparation (50-120 µg protein) to each well.
-
The final assay volume should be 250 µL.
-
Incubate, filter, and count the radioactivity as described in the saturation assay protocol.
Data Analysis
-
Saturation Assay: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are analyzed using non-linear regression to fit a one-site binding model, which will yield the Kd (dissociation constant) and Bmax (maximum receptor density).
-
Competition Assay: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression is used to fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of the 5-HT₃ receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Signaling pathway of the 5-HT₃ receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. scite.ai [scite.ai]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The distribution of specific binding of the 5-HT3 receptor ligand [3H]GR65630 in rat brain using quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for 5-HT3 Receptor Antagonism
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors, which are G protein-coupled receptors (GPCRs), the 5-HT3 receptor is a ligand-gated ion channel.[1][2] Structurally, it belongs to the Cys-loop superfamily, forming a pentameric structure around a central ion-conducting pore.[1] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the rapid influx of cations, primarily sodium (Na+) and potassium (K+), with a smaller permeability to calcium (Ca2+).[1][2] This influx leads to the depolarization of the neuronal membrane, resulting in an excitatory response.
5-HT3 receptors are predominantly located in the central and peripheral nervous systems, including the brainstem and enteric neurons, where they play a critical role in processes such as emesis (vomiting), gastrointestinal motility, and anxiety. Consequently, antagonists of the 5-HT3 receptor are valuable therapeutic agents, widely used as antiemetics for chemotherapy-induced and postoperative nausea and vomiting. The development of novel and improved 5-HT3 antagonists requires robust and efficient screening methods. This document provides detailed protocols for key cell-based assays designed to identify and characterize 5-HT3 receptor antagonists.
5-HT3 Receptor Signaling Pathway
The signaling mechanism of the 5-HT3 receptor is direct and rapid. It does not involve second messengers or G-protein signaling cascades characteristic of other 5-HT receptors. The binding of serotonin directly gates the ion channel, leading to immediate changes in ion concentration across the cell membrane and subsequent depolarization.
Caption: 5-HT3 Receptor Signaling Pathway.
Calcium Flux Assays
Principle
Although the 5-HT3 receptor's permeability to calcium is less than that to sodium and potassium, the resulting influx is sufficient to generate a detectable increase in intracellular calcium concentration ([Ca2+]i). Calcium flux assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium. In an antagonist screening setup, cells expressing the 5-HT3 receptor are pre-loaded with a calcium-sensitive dye. The cells are then incubated with test compounds before being stimulated with a 5-HT agonist. An effective antagonist will block the receptor, preventing channel opening and the subsequent calcium influx, thus attenuating the fluorescence signal. This method is highly amenable to high-throughput screening (HTS) formats.
Experimental Protocol
References
Application Notes and Protocols for Testing Lerisetron Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and protocols for evaluating the efficacy of Lerisetron, a potent 5-HT₃ receptor antagonist. The information is intended to guide researchers in designing and executing studies to assess its antiemetic, anxiolytic, and visceral analgesic properties.
Mechanism of Action and Therapeutic Targets
This compound is a selective antagonist of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[1][2][3] The 5-HT₃ receptor is a ligand-gated ion channel expressed on neurons in the central and peripheral nervous systems.[4] When activated by serotonin (5-HT), the receptor allows the rapid influx of cations (Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization.[1] this compound blocks this action, thereby inhibiting the signaling pathways associated with nausea and vomiting, anxiety, and visceral pain. Its primary therapeutic applications under investigation have been for the management of chemotherapy- and radiotherapy-induced nausea and vomiting.
The binding of serotonin to the 5-HT₃ receptor opens a non-selective cation channel, leading to depolarization of the neuron. In the context of emesis, the influx of calcium ions (Ca²⁺) is a critical downstream event. This increase in intracellular Ca²⁺ can activate calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase (ERK1/2) pathway. This signaling cascade within the chemoreceptor trigger zone (CTZ) and on vagal afferent terminals is believed to be a key mechanism in the induction of vomiting. This compound, by blocking the initial 5-HT₃ receptor activation, prevents this entire downstream cascade.
Caption: 5-HT₃ Receptor Signaling Pathway in Emesis.
Animal Models for Efficacy Testing
A. Radiation-Induced Emesis in Dogs
This model is highly relevant for testing antiemetics intended for use in radiotherapy patients. Dogs are sensitive to the emetic effects of radiation and have a vomiting reflex similar to humans.
B. Chemotherapy-Induced Emesis in Ferrets
Ferrets are a standard model for chemotherapy-induced emesis as they exhibit both acute and delayed vomiting phases, similar to what is observed in humans.
C. Ipecacuanha-Induced Emesis in Healthy Volunteers (Clinical Model Correlation)
While not an animal model, the ipecacuanha-induced emesis model in humans has shown good correlation with clinically effective anti-emetic doses of 5-HT₃ antagonists.
A. Elevated Plus Maze (EPM) in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in mice and rats. The test is based on the animal's natural aversion to open and elevated spaces.
A. Visceral Hypersensitivity Model in Rodents
This model assesses the visceral pain component of IBS. It typically involves colorectal distension to measure the animal's pain threshold.
Quantitative Data from Preclinical Studies
| Animal Model | Species | Parameter Measured | This compound Dose | Efficacy | Reference |
| Radiation-Induced Emesis | Beagle Dog | Effective Dose 50 (ED₅₀) | 63 ± 18 µg/kg, IV | More potent than Ondansetron (ED₅₀ = 178 ± 151 µg/kg) | |
| von Bezold-Jarisch Reflex | Sprague-Dawley Rat | Inhibition of Bradycardia | 10 µg/kg, IV | 100% inhibition at 5 minutes | |
| von Bezold-Jarisch Reflex | Sprague-Dawley Rat | EC₅₀ (Unchanged this compound) | 0.44 ng/mL | High in vivo potency |
Experimental Protocols
Objective: To determine the anti-emetic efficacy and ED₅₀ of this compound against radiation-induced vomiting.
Experimental Workflow:
References
Lerisetron Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor. It has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.[1] As a member of the benzimidazole class, this compound is a weakly basic compound and is known to be poorly soluble in aqueous solutions at physiological pH. This characteristic presents a challenge for its formulation in preclinical studies, where accurate and reproducible dosing is paramount for obtaining reliable pharmacokinetic and pharmacodynamic data.
These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in preclinical animal models. Additionally, methodologies for key preclinical experiments, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, are outlined to guide researchers in the evaluation of this compound formulations.
Mechanism of Action: 5-HT3 Receptor Antagonism
The primary pharmacological action of this compound is the blockade of 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral and central neurons.[2][3] In the context of emesis, 5-HT3 receptors are found on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem. When activated by serotonin (5-HT) released from enterochromaffin cells in the gut in response to emetic stimuli (e.g., chemotherapy), these receptors trigger the vomiting reflex. By antagonizing these receptors, this compound effectively inhibits this signaling pathway.
Data Presentation
The following tables summarize key data for this compound relevant to its preclinical formulation and evaluation.
Table 1: Physicochemical and In Vitro Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C18H20N4 | |
| Molecular Weight | 292.39 g/mol | |
| Solubility (pH 6.8) | >1 mM | |
| cLogP | 3.3 | |
| Unbound Fraction in Rat Plasma | 14.4 ± 1.4% | |
| Mouse Plasma Protein Binding | 93.7% |
Table 2: this compound Dosing Information from Preclinical and Clinical Studies
| Study Type | Species | Route of Administration | Dose Range | Reference |
| Pharmacokinetic Study | Rat | Intravenous (IV) | 50, 100, and 200 µg/kg | |
| Pharmacodynamic Study | Rat | Intravenous (IV) | 2, 3, 5, 6, and 10 µg/kg | |
| Clinical Study (Emesis) | Human | Oral | 4 - 40 mg | |
| Clinical Study (Emesis) | Human | Intravenous (IV) | 12 and 18 mg |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a this compound suspension suitable for oral gavage in rodents. Due to its poor aqueous solubility at neutral pH, a suspension is a common formulation approach.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) in deionized water
-
Wetting agent: 0.1% (v/v) Tween 80 (optional, to aid in particle dispersion)
-
Microbalance
-
Mortar and pestle
-
Graduated cylinders and volumetric flasks
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Vehicle Preparation:
-
Prepare the 0.5% MC vehicle by slowly adding the required amount of methylcellulose to hot deionized water (~80°C) while stirring.
-
Once dispersed, cool the solution in an ice bath with continuous stirring until it becomes clear and viscous.
-
If using a wetting agent, add 0.1% (v/v) Tween 80 to the cooled MC solution and mix thoroughly.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound API based on the desired final concentration and volume.
-
Weigh the this compound API accurately using a microbalance.
-
If starting with a coarse powder, gently grind the this compound in a mortar and pestle to a fine powder.
-
In a suitable container, add a small amount of the vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps in the uniform dispersion of the particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
For improved homogeneity and to reduce particle size, the suspension can be further processed with a homogenizer.
-
-
Storage and Handling:
-
Store the suspension in a well-closed container, protected from light, at 2-8°C.
-
Before each use, the suspension must be thoroughly vortexed or stirred to ensure uniform redispersion of the drug particles.
-
Protocol 2: Formulation of this compound for Intravenous Administration (Solution)
This protocol outlines the preparation of a this compound solution for intravenous injection. Given its poor solubility, a co-solvent system is often necessary to achieve the desired concentration for IV dosing.
Materials:
-
This compound API
-
Co-solvent system: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), and Saline (0.9% NaCl). A common starting ratio is 10:40:50 (v/v/v) of DMSO:PEG 400:Saline.
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
-
Microbalance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Solubilization of this compound:
-
Weigh the required amount of this compound API.
-
In a sterile vial, add the calculated volume of DMSO to the this compound powder.
-
Vortex or sonicate until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.
-
-
Preparation of the Final Formulation:
-
To the this compound-DMSO solution, add the calculated volume of PEG 400 and vortex to mix thoroughly.
-
Slowly add the saline to the organic solvent mixture while continuously vortexing to avoid precipitation of the drug.
-
-
Sterilization and Storage:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final formulation for any signs of precipitation or particulate matter.
-
Store the sterile solution at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a single-dose pharmacokinetic study of this compound in rats following intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
This compound IV formulation (prepared as per Protocol 2)
-
Dosing syringes and needles
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the cannulated rats for at least 24 hours before the study.
-
Fast the animals overnight (with free access to water) prior to dosing.
-
Administer the this compound IV formulation as a bolus injection via the jugular vein cannula at the desired dose (e.g., 100 µg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Place the collected blood into tubes containing anticoagulant.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life using appropriate software.
-
Protocol 4: In Vivo Pharmacodynamic (Anti-emetic) Study in Ferrets
This protocol describes a model for evaluating the anti-emetic efficacy of this compound in ferrets, a commonly used animal model for emesis research.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound formulation (oral or IV)
-
Emetic agent (e.g., Cisplatin, 5 mg/kg, intraperitoneal injection)
-
Observation cages with a transparent front
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the ferrets to the observation cages for at least one hour before the start of the experiment.
-
Administer the this compound formulation or vehicle control at a predetermined time before the emetic challenge (e.g., 30 minutes for IV, 60 minutes for oral).
-
-
Emetic Challenge and Observation:
-
Administer the emetic agent (e.g., Cisplatin) to induce emesis.
-
Observe the animals continuously for a defined period (e.g., 4 hours) for signs of retching (rhythmic abdominal contractions without expulsion of gastric contents) and vomiting (forceful expulsion of gastric contents).
-
Record the latency to the first retch/vomit and the total number of retches and vomits for each animal.
-
-
Data Analysis:
-
Compare the emetic responses (latency and frequency of retching and vomiting) in the this compound-treated groups with the vehicle control group.
-
Calculate the percentage inhibition of emesis for each dose of this compound.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).
-
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. Pharmacokinetics and pharmacological effect of this compound, a new 5-HT3 antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lerisetron Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lerisetron is a potent and selective 5-HT₃ receptor antagonist previously investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.[1] While its primary therapeutic target for this indication is in the peripheral nervous system and the chemoreceptor trigger zone, understanding the extent of its penetration into the central nervous system (CNS) is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile. This is especially relevant for assessing potential CNS side effects or exploring its therapeutic potential for other neurological or psychiatric disorders where 5-HT₃ receptors are implicated.
These application notes provide a detailed overview of the key methodologies for assessing the brain penetrance of this compound. Given that specific quantitative data for this compound's brain-to-plasma ratio is not extensively available in the public domain, this document presents illustrative data based on established methodologies for small molecule drugs. The accompanying protocols offer standardized procedures that can be adapted for preclinical evaluation.
Data Presentation: Illustrative Quantitative Data for this compound Brain Penetrance
The following tables summarize hypothetical quantitative data for this compound brain penetrance, derived from various assessment techniques. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Illustrative In Vivo Brain Penetrance Data for this compound in Rats
| Parameter | Value | Method | Significance |
| Brain-to-Plasma Ratio (Kp) | 1.2 | Brain Tissue Homogenate with LC-MS/MS | Indicates the overall distribution of this compound between the brain and plasma at a specific time point. A Kp > 1 suggests greater accumulation in the brain tissue relative to plasma. |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.8 | Microdialysis | Represents the ratio of the pharmacologically active, unbound drug concentrations between the brain extracellular fluid and plasma. A Kp,uu close to 1 suggests that passive diffusion is the primary mechanism of brain entry. |
| Time to Maximum Concentration in Brain (Tmax) | 2 hours | Brain Tissue Homogenate with LC-MS/MS | The time at which the highest concentration of this compound is observed in the brain tissue following administration. |
| Maximum Concentration in Brain (Cmax) | 85 ng/g | Brain Tissue Homogenate with LC-MS/MS | The peak concentration of this compound achieved in the brain tissue. |
| Area Under the Curve (AUC) Brain / AUC Plasma | 1.1 | Brain Tissue Homogenate with LC-MS/MS | A measure of the total drug exposure in the brain relative to the plasma over a defined period. |
Table 2: Illustrative In Vitro Blood-Brain Barrier (BBB) Permeability Data for this compound
| Assay | Permeability Value (Pe) (x 10⁻⁶ cm/s) | Classification | Significance |
| Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | 5.5 | High Permeability | Predicts high passive permeability across the BBB. |
| MDCK-MDR1 Cell-Based Assay (A-B) | 6.2 | High Permeability | Measures permeability in the apical-to-basolateral direction, mimicking transport from blood to brain. |
| MDCK-MDR1 Cell-Based Assay (B-A) | 4.8 | Low Efflux | Measures permeability in the basolateral-to-apical direction, indicating the extent of active efflux from the brain. |
| Efflux Ratio (B-A / A-B) | 0.77 | Not a P-gp Substrate | An efflux ratio less than 2 suggests that this compound is not a significant substrate for P-glycoprotein (P-gp) and other efflux transporters. |
Experimental Protocols
Protocol 1: In Vivo Determination of this compound Brain-to-Plasma Ratio (Kp) using Brain Tissue Homogenate and LC-MS/MS
Objective: To determine the total concentration of this compound in brain tissue and plasma at a specific time point to calculate the Kp.
Materials:
-
This compound
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Dosing vehicle
-
Anesthesia
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
Centrifuge
-
Acetonitrile with an appropriate internal standard
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a known dose of this compound to the rats (e.g., via intravenous or oral route).
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the animal and collect a blood sample via cardiac puncture into an EDTA-containing tube. Immediately perfuse the brain with ice-cold PBS to remove intravascular blood.
-
Brain Tissue Collection: Excise the brain, rinse with ice-cold PBS, blot dry, and record the wet weight.
-
Plasma Preparation: Centrifuge the blood sample (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Brain Homogenization: Homogenize the brain tissue in a known volume of ice-cold homogenization buffer (e.g., 3 volumes of buffer per gram of tissue).[2]
-
Sample Extraction: Precipitate proteins from plasma and brain homogenate samples by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
LC-MS/MS Analysis: Analyze the supernatant from both plasma and brain homogenate samples using a validated LC-MS/MS method to quantify the concentration of this compound.[3]
-
Calculation:
-
Brain Concentration (ng/g) = Amount of this compound in homogenate / Weight of brain tissue
-
Plasma Concentration (ng/mL) = Amount of this compound in plasma / Volume of plasma
-
Kp = Brain Concentration / Plasma Concentration
-
Protocol 2: In Vivo Assessment of Unbound this compound in the Brain using Microdialysis
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid (ECF) over time to determine the Kp,uu.[4]
Materials:
-
This compound
-
Experimental animals (e.g., freely moving rats)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulas
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Surgical Implantation: Anesthetize the rat and surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus) using a stereotaxic apparatus.[5]
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for 1-2 hours before sample collection.
-
Dosing: Administer this compound to the animal.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector. Simultaneously, collect blood samples at corresponding time points to determine unbound plasma concentrations.
-
Probe Calibration (In Vivo Recovery): At the end of the experiment, determine the in vivo recovery of the probe using a method like retrodialysis to accurately quantify the ECF concentration from the dialysate concentration.
-
Sample Analysis: Analyze the dialysate and unbound plasma fractions (obtained via ultrafiltration or equilibrium dialysis) using a sensitive LC-MS/MS method.
-
Calculation:
-
Unbound Brain Concentration (Cu,brain) = Dialysate Concentration / In Vivo Recovery
-
Unbound Plasma Concentration (Cu,plasma) is measured directly.
-
Kp,uu = Cu,brain / Cu,plasma
-
Protocol 3: In Vitro BBB Permeability Assessment using PAMPA-BBB
Objective: To predict the passive permeability of this compound across the BBB using a non-cell-based in vitro model.
Materials:
-
PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Reference compounds (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Prepare a solution of porcine brain lipid in dodecane. Coat the filter membrane of the donor plate with this lipid solution.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Add the this compound solution (dissolved in PBS) to the wells of the coated donor plate. Include wells with high and low permeability reference compounds and blank wells.
-
Incubation: Assemble the "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculation: Calculate the effective permeability (Pe) using the following equation:
-
Pe = [-ln(1 - C_A(t) / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t)
-
Where:
-
C_A(t) is the concentration in the acceptor well at time t
-
C_eq is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the area of the membrane
-
t is the incubation time
-
-
Protocol 4: Quantitative Autoradiography for Visualizing this compound Brain Distribution
Objective: To visualize and quantify the regional distribution of radiolabeled this compound in the brain.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Lerisetron or [¹⁴C]-Lerisetron)
-
Experimental animals
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or X-ray film
-
Image analysis software
Procedure:
-
Dosing: Administer a single dose of radiolabeled this compound to the animal.
-
Tissue Collection: At a specific time point, euthanize the animal and rapidly excise and freeze the brain.
-
Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the frozen brain using a cryostat. Mount the sections onto microscope slides.
-
Exposure: Appose the slides to a phosphor imaging plate or X-ray film in a light-tight cassette. Include calibrated radioactive standards.
-
Imaging: After an appropriate exposure time, scan the imaging plate or develop the film to obtain an autoradiogram.
-
Quantification: Analyze the image using densitometry software. Compare the optical density of different brain regions to the standard curve generated from the radioactive standards to quantify the concentration of this compound in each region.
Mandatory Visualizations
Caption: Simplified signaling pathway of the 5-HT₃ receptor and the antagonistic action of this compound.
Caption: Experimental workflow for determining the brain-to-plasma ratio (Kp).
Caption: Experimental workflow for determining the unbound brain-to-unbound plasma ratio (Kp,uu).
References
- 1. researchgate.net [researchgate.net]
- 2. nextadvance.com [nextadvance.com]
- 3. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Von Bezold-Jarisch Reflex Model for Lerisetron Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Von Bezold-Jarisch reflex (BJR) is a cardioinhibitory reflex characterized by the triad of bradycardia, hypotension, and apnea. This reflex is mediated by the stimulation of cardiac sensory receptors, primarily chemoreceptors and mechanoreceptors, whose afferent signals are carried by vagal C-fibers to the nucleus tractus solitarius (NTS) in the brainstem. The activation of these afferent pathways leads to an increase in parasympathetic (vagal) efferent activity to the heart and a simultaneous inhibition of sympathetic outflow, resulting in a decrease in heart rate and blood pressure.
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter involved in initiating the BJR through the activation of 5-HT3 receptors located on the terminals of vagal afferents. Lerisetron, a potent and selective 5-HT3 receptor antagonist, has been investigated for its ability to inhibit this reflex. Understanding the pharmacodynamics of this compound in the context of the BJR provides a valuable in vivo model for assessing its efficacy and determining key pharmacological parameters such as dose-response relationships and EC50 values.
These application notes provide a comprehensive overview of the experimental model, detailed protocols for its implementation, and the expected pharmacodynamic outcomes of this compound.
Data Presentation
The pharmacodynamic effect of this compound can be quantified by its ability to inhibit the bradycardia induced by an intravenous (i.v.) bolus of serotonin. The following tables summarize the dose-dependent inhibition of the serotonin-induced BJR by this compound in a rat model.
Table 1: Dose-Dependent Inhibition of Serotonin-Induced Bradycardia by this compound
| This compound Dose (µg/kg, i.v.) | Inhibition of Bradycardia (%) | Time Point Post-Lerisetron Administration |
| 2 | Dose-related | 2-180 min |
| 3 | Dose-related | 2-180 min |
| 5 | Dose-related | 2-180 min |
| 6 | Dose-related | 2-180 min |
| 10 | 100% | 5 min |
| 10 | >10% | 180 min |
Data adapted from a study on the pharmacokinetics and pharmacological effect of this compound in Sprague Dawley rats[1]. The study demonstrated a clear dose-related response to this compound in the studied range[1].
Table 2: Pharmacodynamic Parameters of this compound in the Von Bezold-Jarisch Reflex Model
| Parameter | Unchanged this compound | Total (Unchanged + Metabolites) |
| EC50 | 0.44 ng/mL (CV = 5.9%) | 0.88 ng/mL (CV = 4.9%) |
EC50 represents the plasma concentration of this compound required to produce 50% of the maximal inhibition of the serotonin-induced bradycardia[1]. These parameters were estimated using a sigmoid Emax model[1].
Signaling Pathway and Experimental Workflow
Signaling Pathway of the Von Bezold-Jarisch Reflex and this compound's Mechanism of Action
The following diagram illustrates the key components of the Von Bezold-Jarisch reflex arc and the inhibitory action of this compound.
References
Dosing Regimen for Lerisetron in Rat Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for the 5-HT3 antagonist, Lerisetron, in rat studies, based on published preclinical research. The information is intended to guide researchers in designing and conducting their own in vivo experiments.
Summary of this compound Dosing Regimens in Rats
This compound has been evaluated in various rat models to characterize its pharmacokinetics (PK) and pharmacodynamics (PD). The primary route of administration in these studies has been intravenous (IV). The selection of a specific dose and regimen depends on the research question, the rat strain, and the desired biological effect.
Table 1: Intravenous (IV) Dosing of this compound in Pharmacokinetic Studies in Rats
| Rat Strain | Dose (µg/kg) | Key Findings | Reference |
| Sprague Dawley | 50, 100, 200 | Linear pharmacokinetics observed over this dose range. | [1] |
| Sprague-Dawley | 50-200 | CL of 0.004-0.005 L/min, Vds of 0.88-0.96 L. | [2] |
| Fischer 344 (5, 13, and 25 months old) | 200 | Age-related decreases in total clearance and volume of distribution in the central compartment were observed in older rats. | [3] |
Table 2: Intravenous (IV) Dosing of this compound in Pharmacodynamic Studies in Rats
| Rat Strain | Dose (µg/kg) | Pharmacodynamic Endpoint | Key Findings | Reference |
| Sprague Dawley | 2, 3, 5, 6, 10 | Inhibition of 5-HT-evoked von Bezold-Jarisch reflex (bradycardia) | Dose-related inhibition of bradycardia. A 10 µg/kg dose resulted in 100% inhibition 5 minutes post-administration, with over 10% inhibition still present after 3 hours. | [1] |
| Sprague-Dawley | 2-10 | Inhibition of 5-HT-evoked reflex bradycardia | Causes rapid recovery from bradycardia. | [2] |
| Fischer 344 (young, adult, and senescent) | Not specified | Inhibition of the von Bezold-Jarisch reflex | Increased sensitivity to the effect of this compound was observed in older rats, with a lower EC50. | |
| Rat (strain not specified) | 10 | Therapeutic dose for predicting metabolite concentrations | Used to predict the concentrations of the metabolite L6-OH. |
Experimental Protocols
Protocol 1: Evaluation of this compound's Pharmacodynamic Effect on the von Bezold-Jarisch Reflex in Rats
This protocol is based on the methodology described in studies investigating the inhibitory effect of this compound on serotonin-induced bradycardia.
1. Animal Model:
-
Male Sprague Dawley rats are commonly used.
2. Anesthesia:
-
Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane).
3. Surgical Preparation:
-
Cannulate the jugular vein for intravenous administration of this compound and serotonin (5-HT).
-
Cannulate the carotid artery to monitor blood pressure and heart rate.
4. Induction of the von Bezold-Jarisch Reflex:
-
Administer a bolus injection of 5-HT intravenously to induce a transient bradycardia (the von Bezold-Jarisch reflex). The dose of 5-HT should be predetermined to elicit a consistent and submaximal response.
5. This compound Administration:
-
Administer this compound intravenously at the desired doses (e.g., 2, 3, 5, 6, and 10 µg/kg).
6. Challenge with 5-HT:
-
At various time points after this compound administration (e.g., 2 to 180 minutes), challenge the animals again with the same dose of 5-HT.
7. Data Analysis:
-
Measure the change in heart rate in response to the 5-HT challenge before and after this compound administration.
-
Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of this compound and at each time point.
-
A dose-response curve can be generated to determine the EC50 (the concentration of drug that produces 50% of the maximal effect).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a 5-HT3 receptor antagonist.
Experimental Workflow for Pharmacodynamic Evaluation
Caption: Workflow for assessing this compound's effect on the von Bezold-Jarisch reflex.
References
Troubleshooting & Optimization
Lerisetron Solubility and Formulation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Lerisetron in common laboratory solvents, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
This compound Solubility Data
The solubility of this compound in various solvents is a critical parameter for the design of in vitro and in vivo studies. Below is a summary of available solubility data.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | 58 mg/mL | - |
| Ethanol | 58 mg/mL | - |
| Water | Insoluble | A predicted water solubility is 0.435 mg/mL.[1] As a hydrochloride salt, solubility may be pH-dependent. |
| PBS (Phosphate-Buffered Saline) | Data not available | Expected to be low due to its insolubility in water. Precipitation is likely when diluting a DMSO stock solution into PBS. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO for In Vitro Assays
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which is a common practice for compounds with poor aqueous solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: It is recommended to perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound under these conditions should be considered.
-
Sterilization (Optional): For long-term storage and sensitive cell culture experiments, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: General Method for Preparing a this compound Formulation for In Vivo Studies
For animal studies, a compound is often administered as a suspension if it is not soluble in a biocompatible vehicle. The following is a general protocol for preparing a benzimidazole derivative, like this compound, for oral administration in mice.[2]
Materials:
-
This compound powder
-
Tween-80
-
Dimethyl Sulfoxide (DMSO)
-
Normal saline (0.9% NaCl)
-
Mortar and pestle
-
Vortex mixer
Procedure:
-
Weighing: Weigh the required amount of this compound for the desired dose (e.g., for a 25 mg/kg dose in a 25g mouse, you would need 0.625 mg).
-
Trituration: Place the this compound powder in a mortar. Add 2-3 drops of Tween-80 and triturate with the pestle in a unidirectional motion to create a smooth paste.
-
Solubilization: Add a small volume of DMSO (e.g., 1-2 drops) as a solubilizing agent and continue to mix.
-
Suspension: Gradually add normal saline to the paste while mixing to achieve the final desired volume for injection.
-
Homogenization: Use a vortex mixer to stir the suspension well to ensure it is homogenous before administration.
Troubleshooting and FAQs
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my PBS or cell culture medium. How can I prevent this?
A1: This is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, and for sensitive cell lines, as low as 0.1%. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Dilution Method: Add the DMSO stock solution dropwise into the vortexing PBS or media. This rapid mixing can help to keep the compound in solution.
-
Serum Proteins: If you are working with cell culture media containing serum, the serum proteins can sometimes help to stabilize the compound and prevent precipitation.
-
Co-solvents: In some cases, the use of a co-solvent may be necessary. However, the compatibility of the co-solvent with your experimental system must be validated.
Q2: What are the potential causes of precipitation in my PBS buffer itself, even before adding this compound?
A2: Precipitation in PBS can occur for several reasons:
-
High Salt Concentration: If you are preparing a concentrated stock of PBS (e.g., 10x), some salts may precipitate out, especially at lower temperatures.[3]
-
Temperature: Storing PBS, particularly concentrated stocks, at 4°C can lead to the precipitation of salts. This precipitate should redissolve at room temperature.[3]
-
pH: An incorrect pH can affect the solubility of the phosphate salts in the buffer.[3]
-
Water Quality: Using water with high mineral content (hard water) can lead to the precipitation of calcium or magnesium phosphates. It is recommended to use deionized, distilled, or ultrapure water.
Q3: Is there a way to increase the solubility of this compound in aqueous solutions?
A3: As this compound is a hydrochloride salt, its solubility is likely to be pH-dependent.
-
pH Adjustment: For benzimidazole derivatives, which often contain basic nitrogen atoms, adjusting the pH to be more acidic can increase solubility by promoting the formation of the more soluble protonated form. However, the pH must be compatible with your experimental system.
-
Formulation Strategies: For more complex applications, formulation strategies such as the use of cyclodextrins or creating solid lipid nanoparticles can be explored to enhance aqueous solubility.
References
Technical Support Center: Improving Lerisetron Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Lerisetron in aqueous solutions. Given the limited publicly available stability data specific to this compound, this guide leverages established knowledge from forced degradation studies of structurally similar 5-HT3 antagonists such as Granisetron, Ramosetron, and Alosetron.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: Based on studies of other 5-HT3 antagonists, this compound is likely susceptible to degradation under several conditions.[1][2] The primary causes for loss of potency in aqueous solutions are likely:
-
pH-dependent hydrolysis: Significant degradation can occur in both acidic and alkaline conditions.
-
Oxidation: The presence of oxidizing agents, even atmospheric oxygen, can lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: I am observing the formation of unknown peaks in my HPLC analysis of a this compound solution. What could these be?
A2: These unknown peaks are likely degradation products of this compound. Common degradation pathways for similar compounds involve hydrolysis of amide or ether linkages and oxidation of nitrogen-containing rings. To identify these degradants, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended to determine their mass and elucidate their structures.
Q3: How can I improve the stability of my aqueous this compound formulation?
A3: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Adjustment and Buffering: Maintain the pH of the solution within a stable range, which needs to be determined experimentally. A buffered system will resist pH changes.
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to prevent oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to slow down degradation kinetics.
-
Chelating Agents: If metal-ion catalyzed oxidation is suspected, the addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
Q4: What are the standard regulatory guidelines for conducting stability studies?
A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing. Forced degradation studies are a key component of this, involving the exposure of the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
Problem: Rapid loss of this compound concentration in solution.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incorrect pH | 1. Measure the pH of the solution. 2. Conduct a pH stability profile study (see Experimental Protocols). | Adjust and buffer the solution to the optimal pH range identified in the stability study. |
| Oxidative Degradation | 1. De-gas the solvent to remove dissolved oxygen. 2. Prepare the solution under an inert atmosphere (e.g., nitrogen). 3. Test for the presence of peroxides in excipients. | Add a suitable antioxidant. Store the solution under an inert atmosphere. |
| Photodegradation | 1. Prepare and store a solution in a clear vial exposed to ambient light and another in a light-protected (amber) vial. 2. Analyze both solutions over time by HPLC. | Store the solution in light-resistant containers. |
| Thermal Degradation | 1. Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C). 2. Monitor the concentration of this compound over time. | Store the solution at the lowest practical temperature that does not cause precipitation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) and fluorescent light for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the analysis of serotonin antagonists.
-
Mobile Phase Optimization:
-
Start with a mobile phase of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.5) in a 30:70 (v/v) ratio.
-
Analyze the mixture of stressed samples.
-
Adjust the mobile phase composition and pH to achieve adequate separation of all peaks. A gradient elution may be necessary.
-
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound (this needs to be determined, but a common wavelength for similar compounds is around 300 nm).
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 2 | DP1 (4.5 min) |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 3 | DP3 (7.2 min) |
| 3% H₂O₂, RT, 24h | 32.5 | 4 | DP4 (8.1 min) |
| Heat (80°C), 48h | 8.1 | 1 | DP1 (4.5 min) |
| Photolytic (UV) | 12.6 | 2 | DP5 (9.3 min) |
Table 2: pH Stability Profile of this compound in Aqueous Solution at 25°C
| pH | % this compound Remaining after 7 days |
| 2.0 | 82.3 |
| 4.0 | 95.1 |
| 6.0 | 99.2 |
| 8.0 | 91.5 |
| 10.0 | 75.4 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
Unexpected side effects of Lerisetron in animal models
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lerisetron in animal models. The information is compiled from published preclinical studies to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed drowsiness and lethargy in our dog model after administering this compound. Is this an expected side effect?
A1: Some degree of drowsiness has been reported in at least one study involving Beagle dogs. In a study on radiation-induced emesis, researchers noted some drowsiness in dogs treated with either this compound or the comparator 5-HT3 antagonist, Ondansetron.[1] However, the authors of that study suggested this might be attributable to the individual behavior of the animals rather than a direct pharmacological effect. It is noteworthy that the same study also explicitly stated that no sedation or extrapyramidal effects were observed.[1]
If you observe drowsiness, it is recommended to:
-
Monitor the animal's vital signs to ensure they are within normal limits.
-
Assess the level of sedation using a standardized scale.
-
Consider the experimental context: Factors such as recent anesthesia, co-administered medications, or the primary experimental intervention (e.g., radiation) could be contributing factors.
-
Document the frequency and severity of the drowsiness to determine if it is dose-dependent.
Q2: Are there any other reported unexpected side effects of this compound in animal models?
A2: Based on publicly available scientific literature, there is a notable lack of reported unexpected or severe adverse effects of this compound in animal models. Studies in both dogs and rats have focused on its efficacy as an antiemetic and its pharmacokinetic profile, with no significant off-target effects mentioned.[1][2][3] The primary reported pharmacological effect in rats, beyond antiemesis, is the inhibition of the serotonin-evoked transient bradycardia reflex (von Bezold-Jarisch reflex).
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor. Its antiemetic effect is achieved by blocking 5-HT3 receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. By inhibiting the binding of serotonin to these receptors, this compound suppresses the signaling cascade that leads to nausea and vomiting.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variability in antiemetic efficacy | - Incorrect dosage- Individual animal metabolism- Severity of emetic challenge | - Verify dose calculations and administration technique.- Refer to the ED50 data in Table 1 for guidance.- Ensure the timing of this compound administration is appropriate for the emetic challenge.- Consider that large interindividual variability in pharmacokinetics has been observed. |
| Drowsiness/Lethargy | - Potential mild sedative effect- Confounding experimental factors | - Monitor and document the effect as described in FAQ Q1.- Review the experimental protocol for other potential causes of drowsiness.- If the effect is severe or persistent, consider adjusting the dose or consulting with a veterinarian. |
| Lack of bradycardia inhibition in rat model | - Insufficient dose- Timing of measurement | - Confirm that the dose is within the effective range (see Table 2).- Measure the effect at the expected time of peak plasma concentration. The inhibitory effect is dose-dependent and decreases over time. |
Data Presentation
Table 1: Antiemetic Efficacy of this compound in Dogs Data from a study on radiation-induced emesis in Beagle dogs.
| Parameter | This compound | Ondansetron (Comparator) | Source |
| Effective Dose (ED50) | 63 ± 18 µg/kg | 178 ± 151 µg/kg | |
| Initial Test Dose | 100 µg/kg | 300 µg/kg | |
| Observed Side Effects | Some degree of drowsiness noted | Some degree of drowsiness noted |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats Data from a study on the inhibition of the von Bezold-Jarisch reflex in Sprague-Dawley rats.
| Parameter | Value | Source |
| Doses for Bradycardia Inhibition | 2, 3, 5, 6, and 10 µg/kg (IV) | |
| EC50 (Unchanged this compound) | 0.44 ng/mL | |
| Unbound Plasma Fraction | 14.4 ± 1.4% | |
| Inhibition at 10 µg/kg (at 5 min) | 100% | |
| Inhibition at 10 µg/kg (at 3 hours) | >10% |
Experimental Protocols
1. Radiation-Induced Emesis Model in Dogs
-
Species: Young adult Beagle dogs.
-
Acclimation: Animals are deparasitized and vaccinated 35 days prior to the study.
-
Procedure:
-
Animals are divided into three groups: Control (no medication), this compound-treated, and a comparator group (e.g., Ondansetron).
-
An initial dose of this compound (e.g., 100 µg/kg) is administered. The "up-down" technique is then used to determine the ED50, where the dose for the next animal is adjusted up or down on a logarithmic scale based on whether the previous animal vomited.
-
Following drug administration, animals are exposed to total body irradiation (e.g., 8 Gy from a 60Co source).
-
Animals are continuously monitored and filmed to record the onset and number of emetic episodes.
-
-
Endpoint: Determination of the ED50 for preventing vomiting.
2. Inhibition of 5-HT-Evoked Bradycardia in Rats
-
Species: Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized and instrumented for the measurement of heart rate.
-
A baseline heart rate is established.
-
Serotonin (5-HT) is administered intravenously to induce a transient bradycardia (the von Bezold-Jarisch reflex).
-
This compound is administered intravenously at various doses (e.g., 2-10 µg/kg).
-
At set time points after this compound administration (e.g., 2 to 180 minutes), the 5-HT challenge is repeated.
-
-
Endpoint: The percentage inhibition of the 5-HT-induced bradycardia is calculated and correlated with plasma concentrations of this compound to determine the EC50.
Visualizations
Caption: Mechanism of action of this compound as a 5-HT3 antagonist.
Caption: Workflow for the radiation-induced emesis model in dogs.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Lerisetron
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Lerisetron.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited, poor oral bioavailability of a drug candidate, which is a 5-HT3 antagonist, can generally be attributed to several factors:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Poor Membrane Permeability: The drug's physicochemical properties might hinder its ability to pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q2: Which formulation strategies can be explored to enhance this compound's oral bioavailability?
A2: Several formulation strategies can be employed to overcome the challenges of poor oral bioavailability.[1][2][3][4] These can be broadly categorized as:
-
Solubility Enhancement:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the dissolution of lipophilic drugs.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
-
Permeability Enhancement:
-
Permeation Enhancers: Excipients that can transiently open the tight junctions between intestinal epithelial cells.
-
Ion Pairing: Forming a neutral complex with a lipophilic counter-ion can improve membrane permeability.
-
-
Inhibition of First-Pass Metabolism and Efflux:
-
Metabolism Inhibitors: Co-administration with agents that inhibit specific metabolic enzymes (e.g., CYP enzymes).
-
P-gp Inhibitors: Using excipients that are known to inhibit P-glycoprotein efflux pumps.
-
-
Nanoparticle-Based Drug Delivery:
-
Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Q3: How do I choose the right excipients for my this compound formulation?
A3: Excipient selection is a critical step in formulation development. The choice depends on the specific challenges you are trying to address (e.g., solubility, permeability). A systematic approach involves:
-
Characterize this compound's Properties: Determine its solubility, permeability (e.g., using Caco-2 cell assays), and potential for efflux.
-
Identify the Rate-Limiting Step: Is the primary issue poor solubility or poor permeability?
-
Select Excipients Based on Function:
-
For poor solubility, consider solubilizing agents like surfactants (e.g., Polysorbate 80), lipids, and polymers for solid dispersions.
-
For poor permeability, explore permeation enhancers.
-
If P-gp efflux is suspected, consider inhibitors like Vitamin E TPGS.
-
-
Ensure Compatibility: Conduct compatibility studies to ensure that the chosen excipients do not degrade this compound.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Incomplete dissolution in simulated gastric and intestinal fluids.
-
Low drug loading in aqueous-based formulations.
-
High variability in in vitro dissolution profiles.
Possible Causes:
-
Crystalline nature of the drug.
-
High lipophilicity.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Methodology: Micronization or nanomilling can increase the surface area available for dissolution.
-
Experimental Protocol:
-
Prepare a suspension of this compound in a suitable vehicle.
-
Process the suspension through a high-pressure homogenizer or a bead mill.
-
Measure the particle size distribution before and after processing using laser diffraction.
-
Evaluate the dissolution rate of the processed and unprocessed drug.
-
-
-
Formulate as a Solid Dispersion:
-
Methodology: Disperse this compound in a hydrophilic polymer matrix.
-
Experimental Protocol (Solvent Evaporation Method):
-
Dissolve this compound and a polymer (e.g., PVP, HPMC) in a common solvent.
-
Evaporate the solvent under vacuum to obtain a solid dispersion.
-
Characterize the solid state of the drug in the dispersion (e.g., using DSC and XRD) to confirm an amorphous state.
-
Perform dissolution studies.
-
-
-
Utilize Lipid-Based Formulations (SEDDS):
-
Methodology: Create a mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon contact with aqueous media.
-
Experimental Protocol:
-
Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the components.
-
Characterize the globule size and dissolution profile upon dilution in simulated intestinal fluid.
-
-
| Formulation Strategy | Key Parameters to Optimize | Expected Outcome |
| Particle Size Reduction | Final particle size, stabilizer concentration | Increased dissolution rate |
| Solid Dispersion | Drug-to-polymer ratio, type of polymer | Conversion to amorphous form, enhanced solubility |
| SEDDS | Oil/surfactant/co-solvent ratio | Spontaneous emulsification, improved drug release |
Issue 2: Poor Permeability of this compound Across Intestinal Epithelium
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.
-
Low flux across excised intestinal tissue in Ussing chamber experiments.
Possible Causes:
-
Sub-optimal lipophilicity.
-
Efflux by P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Investigate and Mitigate P-gp Efflux:
-
Methodology: Conduct bi-directional transport studies across Caco-2 cell monolayers. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests P-gp involvement.
-
Experimental Protocol:
-
Seed Caco-2 cells on Transwell® inserts and allow them to differentiate.
-
Measure the transport of this compound from the apical (A) to the basolateral (B) side and from B to A.
-
Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp mediated transport.
-
-
Formulation Approach: Incorporate a P-gp inhibitor (e.g., Vitamin E TPGS, polysorbates) into the formulation.
-
-
Employ Permeation Enhancers:
-
Methodology: Include excipients that can transiently and reversibly open the tight junctions between epithelial cells.
-
Experimental Protocol:
-
Measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers to assess their integrity.
-
Add the formulation containing the permeation enhancer (e.g., sodium caprate) to the apical side.
-
Monitor the change in TEER and the transport of a fluorescent marker (e.g., Lucifer yellow) to confirm the opening of tight junctions.
-
Measure the enhancement in this compound permeability.
-
-
| Troubleshooting Step | Key Experimental Readout | Interpretation |
| P-gp Efflux Study | Efflux Ratio (Papp B-A / Papp A-B) | > 2 suggests P-gp mediated efflux |
| Permeation Enhancement | Decrease in TEER, Increase in Papp of this compound | Successful enhancement of paracellular transport |
Visualizations
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. chemintel360.com [chemintel360.com]
Lerisetron HPLC Analysis: Technical Support Center
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Lerisetron. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for the analysis of this compound, a 5-HT3 antagonist, involves a reversed-phase HPLC method. Based on methods for structurally similar compounds like Granisetron and Alosetron, a suitable method would utilize a C18 column with a mobile phase consisting of an acetonitrile and phosphate or acetate buffer gradient.[1][2][3][4]
Q2: My chromatogram shows a tailing peak for this compound. What are the possible causes and solutions?
A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[5] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase. Other potential causes include column overload, low mobile phase pH, or a void in the column packing.
Q3: I am observing "ghost peaks" in my blank injections. What could be the source?
A3: Ghost peaks, which appear in blank runs, are typically due to contamination in the HPLC system or mobile phase. Potential sources include impurities in the solvents, carryover from previous injections, or contamination of the autosampler, column, or detector.
Q4: My retention times are shifting between injections. What should I investigate?
A4: Retention time variability can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or issues with the pump, such as leaks or air bubbles. It is crucial to ensure the mobile phase is well-mixed and degassed, and that the HPLC system is properly maintained.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing can compromise the accuracy and resolution of your analysis. The symmetry of a peak is often measured by the tailing factor, with an ideal value of 1.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing issues.
Detailed Methodologies:
-
To Check for Column Overload: Inject a series of dilutions of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column.
-
To Verify Mobile Phase pH: Ensure the pH of your aqueous mobile phase is within the optimal range for the column and analyte. For basic compounds like this compound, a lower pH (e.g., 2.5-4.0) can help to protonate the analyte and reduce secondary interactions. Increasing the buffer concentration can also help to mask residual silanol interactions.
Quantitative Data Summary:
| Parameter | Tailing Peak | Improved Peak |
| Tailing Factor | > 1.5 | 1.0 - 1.2 |
| Resolution (Rs) | < 1.5 | > 2.0 |
Issue 2: Ghost Peaks
Ghost peaks can interfere with the quantification of your target analyte.
Troubleshooting Workflow for Ghost Peaks
Caption: Logical steps to identify and eliminate ghost peaks.
Detailed Methodologies:
-
Blank Injection Analysis: Inject a blank sample consisting of only the mobile phase. If the ghost peak is still present, the contamination is likely from the mobile phase or the HPLC system itself. If the peak is absent, the issue is likely carryover from a previous injection.
-
System Contamination Check: To isolate the source of system contamination, systematically bypass components (e.g., inject directly onto the column, bypassing the autosampler). Flushing the system with a strong solvent can help to remove contaminants.
Issue 3: Forced Degradation Analysis
Forced degradation studies are essential to understand the stability of this compound and to develop a stability-indicating method.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions: Subject the this compound solution to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products.
Data Summary from a Hypothetical Forced Degradation Study:
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks |
| Acid (0.1 N HCl) | 5% | 1 |
| Base (0.1 N NaOH) | 15% | 2 |
| Oxidative (3% H₂O₂) | 25% | 3 |
| Thermal (80°C) | < 2% | 0 |
| Photolytic (UV 254nm) | 8% | 1 |
Key Experimental Protocols
Representative HPLC Method for this compound
This protocol is a synthesized example based on methods for similar compounds and is a good starting point for method development.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% B to 75% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 285 nm |
Signaling Pathway/Logical Relationship Diagram
Caption: A logical workflow for HPLC method development.
References
- 1. Development of a Forced Degradation Profile of Alosetron by Single Mode Reversed-Phase HPLC, LC-MS, and its Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. gmpinsiders.com [gmpinsiders.com]
Optimizing Lerisetron Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Lerisetron in in vitro assays. The information is designed to address specific experimental challenges and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the serotonin type 3 (5-HT3) receptor.[1] It functions by blocking the binding of serotonin to the 5-HT3 receptor, which is a ligand-gated ion channel.[1] This action inhibits the rapid depolarization of neurons mediated by the influx of cations like Na+, K+, and Ca2+, which is the primary signaling mechanism of this receptor.
Q2: What is a recommended starting concentration range for this compound in in vitro functional assays?
A2: A good starting point for this compound in functional in vitro assays is in the low nanomolar to sub-nanomolar range. The inhibitory constant (Ki) for this compound has been determined to be approximately 0.2 ± 0.03 nM in functional assays measuring the inhibition of serotonin-induced responses.[1] Therefore, a concentration range of 0.01 nM to 100 nM is recommended for initial dose-response experiments.
Q3: How should I dissolve this compound for in vitro experiments?
A3: this compound, a benzimidazole derivative, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Which cell lines are suitable for in vitro assays with this compound?
A4: Cell lines endogenously expressing the 5-HT3 receptor, such as neuroblastoma cell lines, or recombinant cell lines like HEK293 or CHO cells stably transfected with the human 5-HT3A receptor subunit, are commonly used for in vitro assays involving 5-HT3 receptor antagonists.
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound and other 5-HT3 receptor antagonists.
Problem 1: High variability or inconsistent results in functional assays.
-
Potential Cause: Inconsistent agonist concentration.
-
Solution: Ensure the concentration of the 5-HT3 receptor agonist (e.g., serotonin or a selective agonist like m-chlorophenylbiguanide) is consistent across all experiments. For antagonist assays, using the agonist at a concentration that elicits a submaximal response (e.g., EC80-EC90) can provide a sufficient window to observe inhibition.
-
-
Potential Cause: Cell health and density.
-
Solution: Ensure cells are in a healthy, logarithmic growth phase. Cell density can influence receptor expression and cellular responses. Optimize and maintain a consistent cell seeding density for all experiments.
-
-
Potential Cause: Ligand degradation.
-
Solution: Prepare fresh dilutions of both the agonist and this compound for each experiment from frozen stock solutions. Minimize freeze-thaw cycles of stock solutions.
-
Problem 2: Low or no inhibitory effect of this compound observed.
-
Potential Cause: Incorrect this compound concentration.
-
Solution: Verify the calculations for your serial dilutions. Given this compound's high potency, it is crucial to prepare accurate dilutions, especially in the sub-nanomolar range.
-
-
Potential Cause: Issues with the agonist.
-
Solution: Confirm the activity of your 5-HT3 receptor agonist. The agonist may have degraded, or the concentration may be too high, making it difficult to see a competitive antagonist effect.
-
-
Potential Cause: Receptor desensitization.
-
Solution: Prolonged exposure to high concentrations of agonist can lead to receptor desensitization. Optimize the timing of agonist and antagonist addition to the assay.
-
Problem 3: High non-specific binding in radioligand binding assays.
-
Potential Cause: Radioligand sticking to filters or plates.
-
Solution: Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI). Using low-protein binding plates can also help reduce non-specific binding.
-
-
Potential Cause: Inadequate washing.
-
Solution: Increase the number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Potential Cause: Hydrophobicity of the radioligand.
-
Solution: Consider adding a small amount of a non-ionic detergent or bovine serum albumin (BSA) to the assay buffer to reduce hydrophobic interactions.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| Ki (Inhibitory Constant) | 0.2 ± 0.03 nM | Functional Inhibition Assay | [1] |
| Unbound Fraction in vitro | 14.4 ± 1.4% | Ultrafiltration | [2] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]-granisetron.
Materials:
-
Cell membranes prepared from cells expressing 5-HT3 receptors.
-
Radioligand: [³H]-granisetron.
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled antagonist), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add cell membranes (typically 20-50 µg of protein) to each well, followed by the appropriate ligands. Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Serotonin-Induced Calcium Influx
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium triggered by the activation of 5-HT3 receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Serotonin (5-HT) solution.
-
This compound solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the HEK293-5HT3A cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of serotonin (at a pre-determined EC80-EC90 concentration) and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (serotonin alone). Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: General Workflow for a Functional In Vitro Assay with this compound.
Caption: A Logical Flowchart for Troubleshooting Common In Vitro Assay Issues.
References
Technical Support Center: 5-HT3 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 5-HT3 receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using different 5-HT3 receptor antagonists. Why might this be the case?
A1: While all 5-HT3 receptor antagonists share the same primary mechanism of action, they exhibit differences in their chemical structures, binding affinities, and pharmacokinetic profiles.[1][2] Second-generation antagonists, such as palonosetron, have a significantly higher binding affinity for the 5-HT3 receptor and a longer half-life compared to first-generation agents like ondansetron and granisetron.[1][3] Additionally, variations in metabolism by cytochrome P450 (CYP) isoenzymes can lead to different levels of the active compound, potentially affecting experimental outcomes.[1] Some patients who are resistant to one antagonist might respond to another, suggesting a lack of full cross-resistance.
Q2: I observed unexpected cardiovascular effects in my animal model after administering a 5-HT3 receptor antagonist. What could be the cause?
A2: Certain first-generation 5-HT3 receptor antagonists, including ondansetron, dolasetron, and granisetron, have been associated with dose-dependent prolongation of the QT interval on an electrocardiogram (ECG). This off-target effect can lead to cardiac arrhythmias. Palonosetron, a second-generation antagonist, does not appear to cause clinically significant QT prolongation. It is crucial to monitor cardiovascular parameters in your experimental animals, especially when using higher doses of first-generation antagonists.
Q3: Can the co-administration of other drugs in my experiment influence the effects of 5-HT3 receptor antagonists?
A3: Yes, drug-drug interactions are an important consideration. 5-HT3 receptor antagonists are metabolized by various CYP450 enzymes. Co-administration of drugs that inhibit or induce these enzymes can alter the plasma concentration of the antagonist. Furthermore, there is a potential risk of serotonin syndrome when 5-HT3 receptor antagonists are used concurrently with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs). This is a potentially life-threatening condition caused by excessive serotonin levels.
Q4: Are there known off-target binding sites for commonly used 5-HT3 receptor antagonists that could explain anomalous results?
A4: While generally selective, some 5-HT3 receptor antagonists can interact with other receptors. For instance, ondansetron has been shown to bind to 5-HT1B and 5-HT1C receptors, as well as α1-adrenergic and mu-opioid receptors, although the clinical relevance of these interactions is not fully clear. Granisetron, on the other hand, is highly specific for 5-HT3 receptors with little to no affinity for other serotonin receptor subtypes. These off-target interactions could potentially contribute to unexpected experimental findings.
Troubleshooting Guides
Issue 1: Unexpected behavioral changes in animal models.
-
Possible Cause: Off-target central nervous system (CNS) effects. While primarily targeting peripheral 5-HT3 receptors, these antagonists also act on receptors in the chemoreceptor trigger zone and solitary tract nucleus in the brain. Common CNS side effects reported in clinical use include headache, dizziness, and fatigue, which may manifest as altered behavior in animal models.
-
Troubleshooting Steps:
-
Review the known side-effect profile of the specific antagonist being used.
-
Consider using a lower effective dose to minimize off-target effects.
-
If possible, switch to a more selective antagonist, such as granisetron.
-
Include a control group that receives the vehicle to distinguish drug-specific effects from procedural stress.
-
Issue 2: Variability in gastrointestinal motility assays.
-
Possible Cause: Differential effects on gastrointestinal function. The primary therapeutic action of 5-HT3 receptor antagonists in the gut is to reduce nausea and vomiting by blocking serotonin's effects on vagal afferents. However, a common side effect is constipation, indicating an impact on gut motility. The extent of this effect can vary between different antagonists.
-
Troubleshooting Steps:
-
Carefully document and quantify any changes in gastrointestinal transit time in your model.
-
Compare the effects of different 5-HT3 receptor antagonists on motility in a pilot study.
-
Ensure that the diet and hydration of the animals are consistent across all experimental groups.
-
Quantitative Data Summary
Table 1: Binding Affinity and Pharmacokinetics of Common 5-HT3 Receptor Antagonists
| Antagonist | Generation | Binding Affinity (pKi) | Half-life (hours) | Primary Metabolism |
| Ondansetron | First | 8.1 - 9.1 | 3 - 5.5 | CYP3A4, CYP1A2, CYP2D6 |
| Granisetron | First | 8.8 - 9.5 | 9 | CYP1A1, CYP3A4 |
| Dolasetron | First | 8.1 - 9.1 (active metabolite) | 7.3 (active metabolite) | Carbonyl reductase, CYP2D6, CYP3A4 |
| Palonosetron | Second | 10.4 | 40 | CYP2D6, CYP3A4, CYP1A2 |
Data compiled from multiple sources, including references. Binding affinities can vary based on the assay conditions.
Experimental Protocols
Protocol 1: Assessing Off-Target Cardiovascular Effects (QT Prolongation)
-
Animal Model: Use an appropriate animal model, such as a guinea pig or rabbit, which is known to be sensitive to drug-induced QT prolongation.
-
Anesthesia and Instrumentation: Anesthetize the animal and surgically implant ECG electrodes to obtain a clear and stable signal.
-
Baseline Recording: Record a stable baseline ECG for at least 30 minutes before drug administration.
-
Drug Administration: Administer the 5-HT3 receptor antagonist intravenously at a range of doses, including a therapeutic dose and a supratherapeutic dose. Include a vehicle control group.
-
ECG Monitoring: Continuously record the ECG for a predefined period after drug administration (e.g., 2-4 hours).
-
Data Analysis: Measure the QT interval at multiple time points and correct for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction for the specific species).
-
Statistical Analysis: Compare the change in the corrected QT interval (QTc) from baseline between the drug-treated groups and the vehicle control group. A statistically significant increase in QTc indicates a potential for QT prolongation.
Visualizations
Caption: Mechanism of action of 5-HT3 receptor antagonists in the periphery.
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
References
Technical Support Center: Managing Variability in Lerisetron Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lerisetron. The information is designed to address specific issues that may arise during pharmacokinetic (PK) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known sources of variability in the pharmacokinetics of 5-HT3 antagonists like this compound?
A1: Variability in the pharmacokinetics of 5-HT3 antagonists can be attributed to several factors. All 5-HT3 antagonists are metabolized by various isoenzymes of the cytochrome P450 (CYP) system in the liver. Genetic polymorphisms in these enzymes, particularly CYP2D6, can lead to significant inter-individual differences in drug clearance and exposure. Patient-specific factors such as age, sex, and the presence of underlying diseases (e.g., cancer) can also influence drug distribution and metabolism. For instance, age-related changes in liver and kidney function can alter drug clearance.
Q2: How does protein binding affect this compound's pharmacokinetics and what variability is expected?
A2: this compound is extensively bound to serum proteins, primarily human serum albumin (HSA) and alpha1-acid glycoprotein (AAG). Only the unbound fraction of the drug is pharmacologically active and available for distribution and elimination. Therefore, variations in the concentrations of these proteins can lead to variability in the unbound fraction of this compound, potentially altering its efficacy and toxicity. In cancer patients, particularly those undergoing radiotherapy, AAG levels can be elevated, leading to a decrease in the unbound fraction of this compound.[1] HSA levels may be diminished in cancer patients, which could also affect the unbound drug concentration.[1]
Q3: Are there any known metabolites of this compound that I should be aware of during my studies?
A3: Yes, in rat studies, a hydroxy metabolite of this compound, designated L6-OH, has been identified.[2] While this metabolite is formed extensively, it is also eliminated quickly and is not thought to significantly contribute to the overall effect of this compound.[2] When conducting pharmacokinetic studies, it is important to have a bioanalytical method that can distinguish between the parent drug and its metabolites to accurately characterize the pharmacokinetics of this compound.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Question: We are observing large inter-individual variability in the plasma concentrations of this compound in our clinical study. What are the potential causes and how can we investigate them?
Answer:
Large inter-individual variability is a known characteristic of some 5-HT3 antagonists.[3] Here is a systematic approach to troubleshoot this issue:
-
Genetic Factors:
-
Problem: Polymorphisms in CYP450 enzymes, which metabolize this compound, can lead to differences in drug clearance.
-
Solution: Consider genotyping study participants for common polymorphisms in relevant CYP enzymes (e.g., CYP2D6). This can help to explain some of the observed variability.
-
-
Patient-Specific Factors:
-
Problem: Differences in age, disease state, and concomitant medications can all contribute to pharmacokinetic variability.
-
Solution: Stratify your data by age groups and disease status to identify any trends. Collect detailed information on all concomitant medications to assess potential drug-drug interactions.
-
-
Protein Binding:
-
Problem: Variations in plasma protein concentrations can alter the unbound fraction of this compound.
-
Solution: Measure plasma concentrations of HSA and AAG in your study population and correlate these with the unbound this compound concentrations.
-
Issue 2: Inconsistent Results in Bioanalytical Assays
Question: Our LC-MS/MS assay for this compound is showing poor reproducibility. What are the common pitfalls and how can we optimize the method?
Answer:
Reproducibility issues in LC-MS/MS assays can often be traced back to sample preparation and matrix effects.
-
Sample Preparation:
-
Problem: Inefficient extraction of this compound from plasma or interference from endogenous components can lead to variable results. As a benzimidazole derivative, this compound may be prone to certain extraction challenges.
-
Solution: Optimize your sample preparation method. This may involve testing different protein precipitation, liquid-liquid extraction, or solid-phase extraction protocols. Ensure consistent timing and temperature during sample processing.
-
-
Matrix Effects:
-
Problem: Components of the plasma matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Solution: Evaluate for matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution. If significant matrix effects are observed, consider a more rigorous cleanup step or the use of a stable isotope-labeled internal standard.
-
-
Instrumental Parameters:
-
Problem: Suboptimal mass spectrometer settings can lead to poor sensitivity and reproducibility.
-
Solution: Systematically optimize parameters such as spray voltage, gas flows, and collision energy. Ensure the instrument is properly calibrated before each run.
-
Issue 3: Challenges with Plasma Protein Binding Experiments
Question: We are having trouble obtaining consistent results in our plasma protein binding studies of this compound using ultrafiltration. What could be going wrong?
Answer:
Ultrafiltration is a common method for determining protein binding, but it is susceptible to certain experimental artifacts.
-
Non-Specific Binding:
-
Problem: this compound may bind to the ultrafiltration device itself, leading to an overestimation of the bound fraction.
-
Solution: Pre-saturate the device with a solution of the drug before adding the plasma sample. Alternatively, determine the extent of non-specific binding in a separate experiment and correct your results accordingly.
-
-
Temperature and pH Control:
-
Problem: Protein binding is sensitive to changes in temperature and pH.
-
Solution: Ensure that all steps of the ultrafiltration process are carried out at a constant and physiologically relevant temperature (37°C) and pH (7.4).
-
-
Filtration Volume:
-
Problem: Filtering too large a volume can concentrate the protein in the sample, potentially altering the binding equilibrium.
-
Solution: Limit the volume of ultrafiltrate collected to a small fraction of the total sample volume (typically less than 20%).
-
Quantitative Data Summary
Table 1: this compound Efficacy in Healthy Volunteers (Ipecacuanha-Induced Emesis Model)
| Dosage Route | Dose | Efficacy (Inhibition of Emesis) | Duration of Effect |
| Oral | 40 mg | 100% | - |
| Oral | 20 mg | Effective | Up to 12 hours |
| Intravenous | 18 mg | 75% reduction compared to placebo | - |
Table 2: this compound Protein Binding in Human Serum
| Population | Unbound this compound (%) | Alpha1-Acid Glycoprotein (AAG) | Human Serum Albumin (HSA) |
| Healthy Subjects (n=11) | 3.70 ± 0.70 | Normal | Normal |
| Cancer Patients (Radiotherapy, n=9) | 2.38 ± 0.64 (Significantly decreased) | Significantly increased | Diminished |
| Cancer Patients (Chemotherapy, n=18) | No significant change | Normal | Diminished |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Unchanged this compound (UL) | Total this compound (TL) |
| Clearance (CL) | 0.014 ± 0.03 L/min | 0.006 ± 0.03 L/min |
| Unbound Fraction | 14.4 ± 1.4% | - |
| EC50 (Inhibition of Bradycardia) | 0.44 ng/mL | 0.88 ng/mL |
| Inter-individual Variability | Large | Large |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Clinical Setting (Adapted from general 5-HT3 antagonist trial protocols)
-
Preparation:
-
Reconstitute the lyophilized this compound powder with sterile water for injection to the desired concentration.
-
Further dilute the reconstituted solution in a compatible infusion fluid (e.g., 0.9% sodium chloride or 5% dextrose in water).
-
Visually inspect the final solution for particulate matter and discoloration.
-
-
Administration:
-
Administer the this compound solution as a slow intravenous infusion over a period of 15-30 minutes.
-
Use a calibrated infusion pump to ensure a constant infusion rate.
-
Monitor the patient for any signs of adverse reactions during and after the infusion.
-
-
Blood Sampling:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points post-infusion.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Protocol 2: Plasma Sample Processing for Pharmacokinetic Analysis
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood samples at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
-
Plasma Separation:
-
Carefully aspirate the supernatant (plasma) without disturbing the cell layer.
-
Transfer the plasma into labeled cryovials.
-
-
Storage:
-
Store the plasma samples at -80°C until analysis.
-
Visualizations
Caption: Mechanism of action for this compound as a 5-HT3 receptor antagonist.
Caption: General experimental workflow for a this compound pharmacokinetic study.
Caption: Logical workflow for troubleshooting high pharmacokinetic variability.
References
- 1. Serum protein binding of this compound, a novel specific 5HT3 antagonist, in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling of the hydroxy this compound metabolite L6-OH in rats: an integrated parent-metabolite model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacological effect of this compound, a new 5-HT3 antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lerisetron Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Lerisetron and its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar structures, such as other 5-HT3 antagonists, are susceptible to degradation under certain stress conditions.[1][2] Potential degradation pathways to investigate include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions. Functional groups like amides and esters are generally susceptible to hydrolysis.[3]
-
Oxidation: Degradation due to exposure to oxidizing agents.
-
Photolysis: Degradation upon exposure to light.[4]
-
Thermal Degradation: Degradation caused by exposure to high temperatures.[3]
It is crucial to perform forced degradation studies to identify the specific degradation products of this compound.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The key is to achieve adequate separation between the main this compound peak and any peaks corresponding to its degradants.
Workflow for Stability-Indicating Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Q3: What are the typical starting conditions for an HPLC analysis of this compound?
Based on methods used for similar 5-HT3 antagonists, a good starting point for HPLC analysis would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Example Starting Conditions:
| Parameter | Recommended Starting Point |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 25:75 v/v) |
| Buffer pH | 3.0 - 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV, wavelength based on this compound's UV spectrum (e.g., 280-310 nm) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
These conditions should be optimized to achieve the best separation for your specific samples.
Q4: How can I identify the structure of unknown degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification of unknown degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose a chemical structure for the degradant. Further confirmation can be achieved by synthesizing the proposed degradant and comparing its retention time and mass spectrum with the unknown peak.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and a degradation product peak.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | * Adjust the ratio of organic modifier to aqueous buffer. Increasing the aqueous portion may increase retention and improve separation of polar compounds. * Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Incorrect pH of the Mobile Phase | * Adjust the pH of the buffer. For ionizable compounds, small changes in pH can significantly affect retention time and selectivity. |
| Suboptimal Column | * Try a column with a different stationary phase (e.g., C8, Phenyl). * Use a column with a smaller particle size or a longer length for higher efficiency. |
| Isocratic Elution is Insufficient | * Develop a gradient elution method to improve the separation of complex mixtures. |
Issue 2: Tailing or fronting of the this compound peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | * Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Stationary Phase | * Adjust the mobile phase pH to suppress the ionization of silanol groups. * Add a competing base (e.g., triethylamine) to the mobile phase. |
| Column Degradation | * Flush the column with a strong solvent. * If the problem persists, replace the column. |
| Extracolumn Effects | * Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: No degradation is observed in forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Stress Conditions are too Mild | * Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). * Increase the temperature or the duration of the stress exposure. * For photostability, increase the light intensity or exposure time. |
| This compound is Highly Stable Under the Tested Conditions | * While possible, it is important to ensure that a range of aggressive conditions has been tested before concluding high stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer components
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 24 hours.
-
Prepare a solution from the heat-stressed solid at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Keep a control sample protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Data Presentation:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 1N HCl, 80°C, 2h | 15.2 | 2 | 3.5, 5.1 |
| 1N NaOH, RT, 24h | 25.8 | 3 | 2.8, 4.2, 6.7 |
| 30% H₂O₂, RT, 24h | 18.5 | 2 | 3.9, 7.2 |
| Heat, 105°C, 24h | 5.1 | 1 | 4.5 |
| Photolytic (UV/Vis) | 8.9 | 1 | 6.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Protocol 2: Validated RP-HPLC Method for the Quantification of this compound
Objective: To provide a validated method for the accurate quantification of this compound in the presence of its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC with UV/DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) B: Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | 300 nm |
Validation Parameters:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Table 2: Summary of Method Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (RSD%) | < 1.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
Visualization of Key Processes
Caption: Overview of the this compound degradation analysis workflow.
References
Strategies to minimize Lerisetron precipitation in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Lerisetron precipitation in buffer systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide: this compound Precipitation
Q1: I observed precipitation after dissolving this compound in my buffer. What are the initial troubleshooting steps?
A1: this compound precipitation in aqueous buffers is a common issue primarily due to its properties as a weak base. The initial steps to troubleshoot this are:
-
Verify the pH of your final solution. this compound's solubility is highly dependent on pH.
-
Check the concentration of this compound. You may be exceeding its solubility limit at the current pH of your buffer.
-
Review your buffer composition. The type and concentration of buffer salts can influence this compound's solubility.
-
Consider the temperature. Solubility can be temperature-dependent. Ensure your experimental temperature is consistent.
Q2: My this compound solution, which was initially clear, precipitated over time. What could be the cause?
A2: Delayed precipitation can occur due to several factors:
-
Slow equilibration to a supersaturated state: The initial dissolution may have formed a temporary supersaturated solution which is thermodynamically unstable and precipitates over time.
-
Temperature fluctuations: A decrease in temperature can reduce solubility and cause precipitation.
-
pH shift: Absorption of atmospheric CO₂ can slightly lower the pH of unbuffered or weakly buffered solutions, potentially impacting the solubility of a pH-sensitive compound like this compound.
-
Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
To mitigate this, ensure your solutions are stored in tightly sealed containers at a constant temperature and that the buffer capacity is sufficient to maintain a stable pH.
Frequently Asked Questions (FAQs)
Physicochemical Properties and Solubility
Q3: What are the key physicochemical properties of this compound that influence its solubility?
A3: Understanding this compound's properties is crucial for preventing precipitation. Key parameters are summarized below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₈H₂₀N₄ | - |
| Molecular Weight | 292.4 g/mol | - |
| Form | Typically available as a hydrochloride salt.[1] | The salt form generally has higher aqueous solubility than the free base.[2] |
| pKa (Strongest Basic) | 8.84[3] | As a weak base, this compound's solubility is pH-dependent. It is more soluble in acidic conditions where it is protonated. |
| Water Solubility | 0.435 mg/mL[3] (conflicting reports of "insoluble"[4] likely refer to the free base) | Indicates poor aqueous solubility, particularly as the pH approaches and exceeds the pKa. |
| LogP | 3.01 | Indicates that the molecule is lipophilic. |
Q4: How does pH affect the solubility of this compound?
A4: As a weak base with a pKa of 8.84, this compound's solubility is governed by the pH of the solution.
-
At pH < pKa (acidic conditions): this compound will be predominantly in its protonated (ionized) form, which is more water-soluble.
-
At pH > pKa (basic conditions): this compound will be in its neutral (free base) form, which is less water-soluble and more prone to precipitation.
The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form can be described by the Henderson-Hasselbalch equation for a weak base:
pH = pKa + log([B]/[BH⁺])
Where:
-
[B] is the concentration of the neutral base.
-
[BH⁺] is the concentration of the protonated (ionized) base.
This relationship is visualized in the diagram below.
Buffer Selection and Formulation Strategies
Q5: Which buffer systems are recommended for preparing this compound solutions?
A5: The choice of buffer is critical. To maintain this compound in solution, it is generally advisable to use a buffer with a pH well below its pKa of 8.84.
-
Citrate buffers (pH 3-6.2): Often a good choice due to their buffering capacity in the acidic range where this compound is more soluble.
-
Phosphate buffers (pH 5.8-8): Can be used, but caution is required as the pH approaches the pKa. Ensure the buffer concentration is sufficient to resist pH shifts.
Important Consideration: The Henderson-Hasselbalch equation can be used to estimate the pH at which the desired concentration of this compound will be soluble. The total solubility (S_total) at a given pH can be estimated using its intrinsic solubility (S₀ - solubility of the free base) and pKa:
S_total = S₀ * (1 + 10^(pKa - pH))
Q6: What strategies can I employ to increase the concentration of this compound in my buffer without causing precipitation?
A6: Several formulation strategies can be used to enhance the solubility of this compound:
-
pH Adjustment: The most straightforward method is to lower the pH of the buffer. A pH at least 2 units below the pKa (i.e., pH < 6.8) is a good starting point to ensure the majority of the drug is in its soluble, ionized form.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the lipophilic free base. Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300 or 400) It is essential to evaluate the compatibility of the co-solvent with your experimental system.
-
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used.
-
Polymeric Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can inhibit the nucleation and crystal growth of the drug, allowing for the formation of stable supersaturated solutions.
The workflow for selecting a suitable strategy is outlined below.
Experimental Protocols
Q7: How can I experimentally determine the solubility of this compound in my chosen buffer?
A7: A reliable method to determine equilibrium solubility is the shake-flask method .
Objective: To determine the saturation solubility of this compound in a specific buffer at a constant temperature.
Materials:
-
This compound (hydrochloride salt or free base)
-
Your chosen buffer solution
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low protein binding, e.g., PVDF)
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing your buffer solution. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure the final pH of the slurry.
-
Sample Collection: Allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved this compound using a validated analytical method.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.
The experimental workflow is depicted below.
References
Validation & Comparative
A Preclinical Showdown: Lerisetron vs. Ondansetron in Antiemetic Efficacy
In the landscape of antiemetic drug development, both lerisetron and ondansetron have emerged as significant players, targeting the 5-hydroxytryptamine type 3 (5-HT3) receptor to combat nausea and vomiting. Ondansetron, a first-generation 5-HT3 antagonist, is a well-established therapeutic agent. This compound, a newer-generation antagonist, has also been developed for its potent antiemetic properties. This guide provides a detailed preclinical comparison of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound and ondansetron exert their antiemetic effects by acting as selective antagonists at the 5-HT3 receptor.[1][2] The primary mechanism involves the blockade of serotonin, a key neurotransmitter implicated in the vomiting reflex. Serotonin is released from enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli, such as chemotherapy and radiation.[3] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the sensation of nausea and the act of vomiting.[3][4] By competitively binding to these 5-HT3 receptors, both peripherally and centrally, this compound and ondansetron inhibit this signaling cascade, thereby preventing or reducing emesis.
Comparative Efficacy in Preclinical Models
Direct preclinical comparisons of this compound and ondansetron are limited in publicly available literature. However, a key study provides a head-to-head evaluation in a radiation-induced emesis model in dogs.
Data Presentation: Antiemetic Efficacy
| Compound | Preclinical Model | Emetogen | Efficacy (ED50) | Reference |
| This compound | Dog | Total Body Irradiation (8 Gy) | 63 ± 18 µg/kg | |
| Ondansetron | Dog | Total Body Irradiation (8 Gy) | 178 ± 151 µg/kg |
In this model, this compound demonstrated significantly higher potency than ondansetron, with a lower effective dose (ED50) required to suppress emesis.
Receptor Binding Affinity
While a direct comparative study of the binding affinities of this compound and ondansetron to the 5-HT3 receptor is not available in the cited literature, data for ondansetron has been reported. A precise pKi or Ki value for this compound remains to be published in the sources reviewed.
| Compound | Receptor | Reported pKi Value | Reference |
| Ondansetron | 5-HT3 (rat cerebral cortex) | 8.70 (8.64-8.77) | |
| This compound | 5-HT3 | Not Reported |
Experimental Protocols
Radiation-Induced Emesis in Dogs
This study aimed to determine and compare the antiemetic efficacy of this compound and ondansetron in a model of radiation-induced emesis.
-
Animal Model: Dogs were used as the experimental subjects.
-
Emetogen: Emesis was induced by administering total body irradiation with Cobalt-60 at a dose of 8 Gy.
-
Drug Administration: The initial doses were 100 µg/kg for this compound and 300 µg/kg for ondansetron.
-
Efficacy Determination: The effective dose 50 (ED50), the dose at which 50% of the animals are protected from emesis, was determined using the 'up-down' method with a logarithmic scale for dose adjustments.
-
Outcome Measure: The primary outcome was the prevention of vomiting in the treated groups compared to an irradiated control group that received no medication.
Cisplatin-Induced Emesis in Ferrets (General Methodology)
The ferret model is a standard for evaluating anti-emetic drugs against chemotherapy-induced emesis.
-
Animal Model: Ferrets are commonly used due to their robust emetic response, which is similar to that in humans.
-
Emetogen: Cisplatin, a highly emetogenic chemotherapeutic agent, is administered intravenously to induce vomiting and retching. Doses typically range from 5 to 10 mg/kg.
-
Drug Administration: Test compounds, such as ondansetron, are administered prior to the cisplatin challenge.
-
Observation Period: The animals are observed for a defined period, and the number of retches and vomits are counted.
-
Outcome Measures: The primary endpoints are the reduction in the number of emetic episodes and the delay in the onset of emesis in the drug-treated groups compared to a vehicle-treated control group.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Mechanism of Action of 5-HT3 Receptor Antagonists.
Caption: Preclinical Antiemetic Experimental Workflow.
References
- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacological effect of this compound, a new 5-HT3 antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lerisetron and Granisetron: Efficacy, Pharmacology, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of 5-HT3 receptor antagonists, both lerisetron and granisetron have been developed for the management of nausea and vomiting, particularly in the context of emetogenic therapies. While granisetron is a well-established agent with extensive clinical data, this compound has been subject to investigation, though comparative head-to-head clinical trial data remains limited. This guide provides an objective comparison of the available experimental data for this compound and granisetron to inform research and drug development professionals.
Efficacy in Emesis Models
Direct comparative clinical efficacy data from head-to-head trials are not publicly available. A key randomized, double-blind, parallel, multicenter Phase III trial (NCT00004219) was designed to compare the efficacy and safety of two dose levels of this compound with granisetron in preventing radiotherapy-induced nausea and vomiting in men with stage I testicular seminoma.[1] However, the results of this study have not been published.[1]
Therefore, an assessment of their relative efficacy is based on individual preclinical and clinical studies.
This compound: In a study involving healthy volunteers, this compound demonstrated anti-emetic effects against ipecacuanha-induced emesis.[2] An oral dose of 40 mg of this compound was effective in inhibiting emesis in all subjects.[2] A 20 mg oral dose was effective for up to 12 hours, and an 18 mg intravenous dose reduced the incidence of emetic episodes by 75% compared to placebo.[2]
Granisetron: Granisetron has demonstrated efficacy in numerous clinical trials for the prevention of both chemotherapy-induced nausea and vomiting (CINV) and radiotherapy-induced nausea and vomiting (RINV). In patients undergoing highly emetogenic cisplatin-based chemotherapy, a single intravenous dose of granisetron was sufficient to control acute nausea and vomiting in approximately 60% to 70% of patients. For RINV, granisetron has shown efficacy in both placebo-controlled and comparative studies. In one study, total nausea control was achieved in 90% of patients after 7 days of radiotherapy, with 70% of patients experiencing a complete response for vomiting.
Pharmacological Profile: A Comparative Overview
The following tables summarize the available pharmacokinetic and receptor binding affinity data for this compound and granisetron. It is important to note that the data are derived from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in rats) | Granisetron (in humans) |
| Bioavailability | Not specified in the provided search results. | ~60% (oral) due to first-pass metabolism. |
| Half-life (t½) | Not specified in the provided search results. | 9-12 hours in adult cancer patients. |
| Protein Binding | Extensively bound to serum proteins. | ~65% bound to plasma proteins. |
| Metabolism | Suggestion of at least one active metabolite. | Primarily hepatic, involving N-demethylation and aromatic ring oxidation followed by conjugation. |
| Excretion | Not specified in the provided search results. | Primarily as metabolites, with about 11% of an oral dose excreted unchanged in the urine. |
Table 2: 5-HT3 Receptor Binding Affinity
| Drug | Binding Affinity Metric | Value | Species/System |
| This compound | Ki | 0.80 nM | Mouse |
| Granisetron | pKi | 9.15 | Rat cortical membranes |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Mechanism of Action: The 5-HT3 Receptor Signaling Pathway
Both this compound and granisetron are selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the brainstem. When activated by serotonin (5-HT), these channels open, leading to depolarization of the neuron and initiation of the vomiting reflex. By blocking the binding of serotonin to the 5-HT3 receptor, this compound and granisetron prevent this signaling cascade.
Caption: Mechanism of 5-HT3 receptor antagonists.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.
Caption: Competitive radioligand binding assay workflow.
Methodology:
-
Receptor Preparation: Membranes from cells or tissues expressing the 5-HT3 receptor are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]granisetron) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or granisetron).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Assessment of Anti-emetic Efficacy in a Clinical Trial for Radiotherapy-Induced Nausea and Vomiting (RINV)
The following outlines a general protocol for a clinical trial to assess the efficacy of an anti-emetic agent for RINV, based on the design of the NCT00004219 trial.
Caption: RINV clinical trial workflow.
Methodology:
-
Patient Selection: Patients scheduled to receive moderately or highly emetogenic radiotherapy are recruited.
-
Randomization: Patients are randomly assigned to receive either this compound, granisetron, or a placebo in a double-blind manner.
-
Treatment: The study drug is administered orally or intravenously at a specified time before each radiotherapy fraction.
-
Efficacy Evaluation: The primary endpoint is typically the proportion of patients with a "complete response," defined as no emetic episodes and no use of rescue medication during a defined period (e.g., the 24 hours following radiotherapy). Secondary endpoints may include the severity of nausea, as assessed by patient-reported outcomes using scales such as a visual analog scale (VAS).
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Conclusion
References
A Head-to-Head In Vitro Comparison of 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of commonly studied 5-HT3 receptor antagonists. The data presented herein has been compiled from various scientific sources to facilitate an informed selection of compounds for research and development purposes. This document summarizes key performance parameters, details experimental methodologies, and illustrates relevant biological pathways and assay workflows.
Comparative Analysis of 5-HT3 Receptor Antagonists
The primary mechanism of action for this class of drugs is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1] The efficacy and potential for off-target effects of these antagonists are largely determined by their binding affinity and functional potency at this receptor.
Data Summary
The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of several 5-HT3 antagonists. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function.
| Compound | Receptor Source | Radioligand | Binding Affinity (Ki) [nM] | Functional Assay | Potency (IC50) [nM] |
| Ondansetron | Rat cerebral cortex membranes | [3H]GR65630 | 2.0[1] | 5-HT-induced calcium influx | 3[2] |
| Granisetron | Rat cerebral cortex membranes | [3H]GR65630 | 0.71[1] | 5-HT-induced calcium influx | 2[2] |
| Palonosetron | Not Specified | Not Specified | ~0.04 | 5-HT-induced calcium influx | 0.7 |
| Hydrodolasetron | Not Specified | Not Specified | ~50 | Not Specified | Not Specified |
| Cilansetron | Not Specified | Not Specified | 0.19 | Not Specified | Not Specified |
Note: Ki and IC50 values can vary based on experimental conditions, including the specific cell line, radioligand, and assay buffer used.
Signaling Pathway and Experimental Workflows
To understand the context of the in vitro data, it is crucial to visualize the underlying biological processes and experimental setups.
The binding of the neurotransmitter serotonin (5-HT) to the 5-HT3 receptor, a ligand-gated ion channel, triggers the influx of cations such as Na+, K+, and Ca2+. This influx leads to rapid membrane depolarization. 5-HT3 antagonists competitively block this binding, thereby inhibiting the downstream signaling cascade.
A common method to determine the binding affinity of a compound is through a competitive radioligand binding assay. This assay measures the ability of a non-labeled compound (the antagonist) to displace a radioactively labeled ligand from the receptor.
References
Lerisetron's Antiemetic Efficacy: A Comparative Analysis Against Standard 5-HT3 Receptor Antagonists
For Immediate Release
This comparison guide provides a detailed analysis of the antiemetic properties of Lerisetron, a potent 5-HT3 receptor antagonist, benchmarked against established compounds in the same class, namely Ondansetron and Granisetron. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and relevant physiological pathways.
Executive Summary
This compound is a selective 5-HT3 receptor antagonist developed by FAES Farma for the potential treatment of chemotherapy- and radiotherapy-induced emesis.[1] Preclinical and early clinical studies have demonstrated its efficacy in various emesis models. This guide synthesizes available data to facilitate a comparative assessment of this compound's antiemetic profile against the widely used 5-HT3 antagonists, Ondansetron and Granisetron. While direct head-to-head clinical trial data, particularly for chemotherapy-induced nausea and vomiting (CINV), remains limited in the public domain, this guide compiles the existing evidence to provide a valuable resource for the research community.
Mechanism of Action: 5-HT3 Receptor Antagonism
Nausea and vomiting, particularly when induced by chemotherapy and radiotherapy, are complex physiological responses mediated by various neurotransmitter pathways. A key pathway involves the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which in turn transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately stimulating the vomiting center.
This compound, like Ondansetron and Granisetron, exerts its antiemetic effect by selectively blocking these 5-HT3 receptors, thereby preventing the initiation of the emetic signal cascade.
Figure 1. Simplified signaling pathway of chemotherapy/radiotherapy-induced emesis and the site of action for 5-HT3 receptor antagonists.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies to compare the antiemetic efficacy of this compound with Ondansetron and Granisetron. It is important to note that a direct comparison is challenging due to variations in study design, emetogenic challenge, and endpoints.
Table 1: Preclinical Efficacy in Radiation-Induced Emesis in Dogs
| Compound | Effective Dose (ED50) | Notes |
| This compound | 63 ± 18 µg/kg | Demonstrated less individual variability.[2][3] |
| Ondansetron | 178 ± 151 µg/kg | Higher individual variability observed.[2][3] |
| Data from a study using total body irradiation with 8 Gy from a 60Co source. The 'up-down' technique was used to determine the ED50. |
Table 2: Clinical Efficacy in Ipecacuanha-Induced Emesis in Healthy Volunteers
| Compound | Dose | Protection from Emesis |
| This compound | 40 mg (oral) | 100% of subjects |
| 20 mg (oral) | Effective for up to 12 hours | |
| 18 mg (intravenous) | 75% reduction in emetic episodes vs. placebo | |
| Ondansetron | 8 mg (intravenous) | 100% of subjects |
| 4 mg (intravenous) | 100% of subjects | |
| Data for this compound is from a study evaluating its effect on ipecacuanha-induced nausea and vomiting. Data for Ondansetron is from a similar study using the ipecacuanha model. |
Table 3: Overview of Clinical Efficacy in Chemotherapy- and Radiotherapy-Induced Emesis
| Compound | Indication | Efficacy Highlights |
| This compound | Radiotherapy-Induced Nausea and Vomiting (RINV) | A Phase III clinical trial (NCT00004219) was designed to compare the efficacy and safety of this compound versus Granisetron in preventing RINV in men with stage I testicular seminoma. The results of this trial are not publicly available. |
| Ondansetron | Chemotherapy-Induced Nausea and Vomiting (CINV) | In patients receiving cyclophosphamide-based chemotherapy, a complete response (no emetic episodes) was observed in 66% of patients in the 8 mg ondansetron group compared to 19% in the placebo group. |
| Granisetron | CINV and RINV | In a study comparing granisetron to chlorpromazine plus dexamethasone for CINV, 70% of patients in the granisetron group were free from vomiting with no or mild nausea in the first 24 hours, compared to 49% in the comparator group. Granisetron is considered to have equivalent or superior efficacy to traditional antiemetic regimens. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other 5-HT3 antagonists.
Radiation-Induced Emesis in Dogs
-
Objective: To determine the effective dose (ED50) of an antiemetic drug in preventing emesis induced by total body irradiation.
-
Animal Model: Young adult beagle dogs.
-
Emetogenic Challenge: Animals are exposed to a single dose of total body irradiation, typically 8 Gy, from a 60Co source.
-
Drug Administration: The test compound (e.g., this compound, Ondansetron) or placebo is administered intravenously at a specified time before and/or after irradiation.
-
Dose Determination: The 'up-down' method is often employed. The dose for each subsequent animal is adjusted based on the response of the previous one (i.e., presence or absence of emesis). A logarithmic scale is used for dose adjustments.
-
Endpoint: The primary endpoint is the presence or absence of emetic episodes (retching and vomiting) within a defined observation period. The ED50, the dose at which 50% of the animals are protected from emesis, is then calculated.
Figure 2. Experimental workflow for the radiation-induced emesis model in dogs.
Ipecacuanha-Induced Emesis in Healthy Human Volunteers
-
Objective: To assess the antiemetic potential and dose-response of a new drug in a controlled human model.
-
Subjects: Healthy adult volunteers.
-
Study Design: Typically a double-blind, randomized, placebo-controlled, parallel-group or crossover study.
-
Procedure:
-
Subjects receive a single dose of the investigational drug (e.g., this compound) or placebo, administered orally or intravenously.
-
After a specified time (e.g., 30 minutes), subjects ingest a standardized dose of syrup of ipecacuanha (e.g., 30 ml).
-
Subjects are then observed for a defined period (e.g., 8 hours).
-
-
Endpoints:
-
Primary: Incidence of emetic episodes (vomiting and/or retching).
-
Secondary: Time to onset of emesis, number of emetic episodes, and severity of nausea (often measured using a visual analog scale).
-
Cisplatin-Induced Emesis in Ferrets
-
Objective: To evaluate the efficacy of antiemetic agents against both acute and delayed chemotherapy-induced emesis.
-
Animal Model: Ferrets are a commonly used model as their emetic response to cisplatin is well-characterized and includes both an acute and a delayed phase, similar to humans.
-
Emetogenic Challenge: A single intraperitoneal or intravenous injection of cisplatin is administered. Doses typically range from 5 mg/kg to 10 mg/kg. A 5 mg/kg dose is often used to model both acute and delayed emesis, while 10 mg/kg is used for a more robust acute response.
-
Drug Administration: The test compound is administered at various time points before and/or after cisplatin injection, depending on whether the acute or delayed phase is being investigated.
-
Observation Period: Animals are observed for an extended period, often up to 72 hours, to capture both phases of emesis.
-
Endpoints: The number of retches and vomits are counted throughout the observation period. The efficacy of the antiemetic is determined by the percentage reduction in emetic episodes compared to a vehicle-treated control group.
Figure 3. Logical relationship in the cisplatin-induced emesis model in ferrets, distinguishing between the acute and delayed phases of emesis assessment.
Conclusion
This compound has demonstrated potent antiemetic effects in both preclinical and early clinical models, consistent with its mechanism as a 5-HT3 receptor antagonist. The available data suggests that this compound is at least as potent, if not more so, than Ondansetron in a preclinical radiation-induced emesis model. Clinical data from the ipecacuanha-induced emesis model also supports its efficacy in humans.
However, a comprehensive clinical comparison with other 5-HT3 antagonists, particularly in the context of chemotherapy-induced nausea and vomiting, is not yet fully available in the published literature. The results of the Phase III trial comparing this compound with Granisetron for radiotherapy-induced nausea and vomiting will be critical in fully defining this compound's position within the therapeutic landscape of antiemetic agents. Further research and publication of clinical trial data are warranted to provide a more complete understanding of the comparative efficacy and safety profile of this compound for the benefit of patients undergoing emetogenic cancer therapies.
References
A Comparative Analysis of Lerisetron and Tropisetron: Efficacy, Pharmacology, and Mechanism of Action
A deep dive into the pharmacological profiles and antiemetic efficacy of two distinct 5-HT3 receptor antagonists, Lerisetron and Tropisetron, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data.
This report details the mechanism of action, receptor binding affinity, clinical efficacy, and pharmacokinetic properties of this compound and Tropisetron. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided, alongside visualizations of signaling pathways and experimental workflows to elucidate the underlying scientific principles.
Introduction
Nausea and vomiting are common and distressing side effects of various medical treatments, particularly chemotherapy. The discovery of 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists revolutionized the management of these symptoms. This guide focuses on a comparative study of two such antagonists: this compound, a benzimidazole derivative, and Tropisetron, an indole derivative. While both drugs target the 5-HT3 receptor, they exhibit differences in their pharmacological and clinical profiles.
Mechanism of Action and Signaling Pathway
Both this compound and Tropisetron are selective antagonists of the 5-HT3 receptor.[1][2] This receptor is a ligand-gated ion channel predominantly found on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[3] When activated by serotonin (5-HT) released from enterochromaffin cells in the gut in response to emetogenic stimuli like chemotherapy, the 5-HT3 receptor initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.
By competitively blocking the binding of serotonin to the 5-HT3 receptor, both this compound and Tropisetron inhibit this signaling pathway, thereby exerting their antiemetic effects.[1][2] Tropisetron has also been shown to exhibit partial agonism at the α7-nicotinic acetylcholine receptor, although the clinical significance of this secondary action is not fully elucidated.
Figure 1: Simplified signaling pathway of 5-HT3 receptor antagonists in preventing emesis.
Comparative Performance Data
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.
| Drug | Receptor | pKi | IC50 | Reference |
| This compound | 5-HT3 | 9.2 | 0.81 µM | |
| Tropisetron | 5-HT3 | - | 70.1 nM |
Note: The pKi for this compound is -log(Ki). A pKi of 9.2 corresponds to a Ki of approximately 0.63 nM. The provided IC50 for this compound (0.81 µM) appears to be an outlier compared to its pKi value and may warrant further investigation.
Clinical Efficacy in Emesis Control
This compound: Ipecacuanha-Induced Emesis Model
A study in healthy volunteers demonstrated the antiemetic efficacy of this compound against ipecacuanha-induced emesis.
| Dose (Oral) | Protection from Emesis |
| 40 mg | 100% |
| 20 mg | Effective for up to 12 hours |
An intravenous dose of 18 mg this compound reduced the incidence of emetic episodes by 75% compared to placebo.
Tropisetron: Cisplatin-Induced Nausea and Vomiting (CINV)
Multiple studies have evaluated the efficacy of Tropisetron in preventing nausea and vomiting induced by the highly emetogenic chemotherapeutic agent, cisplatin.
| Study | Chemotherapy | Tropisetron Dose | Efficacy Outcome (Acute Phase: 0-24h) | Reference |
| Sorbe et al. (1994) | Cisplatin (50-89 mg/m²) | 5 mg IV | 63-64% prevention of acute vomiting | |
| de Bruijn (1992) | Cisplatin | 5 mg daily | Effective and well-tolerated | |
| Japanese Phase III Study (1995) | Cisplatin (≥50 mg/m²) | 5 mg oral | 91.7% clinical efficacy vs 25.9% for placebo |
Pharmacokinetic Profiles
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.
| Parameter | This compound (in rats) | Tropisetron (in humans) | Reference |
| Administration | Intravenous | Oral / Intravenous | |
| Bioavailability | - | ~60% (oral) | |
| Protein Binding | 85.6% | ~71% | |
| Volume of Distribution (Vd) | 0.88 - 0.96 L | 678 L | |
| Clearance (CL) | 0.004 - 0.005 L/min | 1800 ml/min | |
| Half-life (t½) | - | ~5.7 hours (oral), ~5.6 hours (IV) | |
| Time to Peak (Tmax) | - | ~2.6 hours (oral) |
Note: The pharmacokinetic data for this compound is derived from studies in rats and may not be directly comparable to human data for Tropisetron. Human pharmacokinetic data for this compound is not widely available in published literature.
Experimental Protocols
5-HT3 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a test compound (e.g., this compound or Tropisetron) to the 5-HT3 receptor.
Figure 2: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of 5-HT3 receptors (e.g., from cell lines like HEK293 transfected with the 5-HT3 receptor gene) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of the unlabeled test compound (this compound or Tropisetron).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Ipecacuanha-Induced Emesis Model in Healthy Volunteers
This model is used to assess the antiemetic potential of new drugs in humans.
Figure 3: Workflow of the ipecacuanha-induced emesis model.
Detailed Methodology:
-
Subject Selection: Healthy adult volunteers are recruited after providing informed consent.
-
Drug Administration: Subjects are randomized to receive either the test drug (e.g., this compound at various doses) or a placebo in a double-blind manner.
-
Emetogen Challenge: After a specified time following drug administration, subjects are given a standardized dose of syrup of ipecacuanha to induce emesis. Ipecac induces vomiting through both local irritation of the gastric mucosa and central stimulation of the chemoreceptor trigger zone.
-
Observation and Assessment: Subjects are observed for a set period (e.g., 8 hours), and the number of emetic episodes (vomiting and retching) is recorded. Nausea severity can be assessed using a visual analog scale (VAS).
-
Data Analysis: The efficacy of the antiemetic is determined by comparing the incidence and frequency of emesis and the severity of nausea between the drug-treated and placebo groups.
Conclusion
Both this compound and Tropisetron are effective 5-HT3 receptor antagonists used for the prevention of nausea and vomiting. Based on the available data, Tropisetron appears to have a higher binding affinity for the 5-HT3 receptor. Clinical data for Tropisetron in the context of CINV is more extensive and well-documented. While this compound has shown promise in preclinical and early clinical models, a direct comparison of its efficacy and human pharmacokinetic profile with Tropisetron is limited by the available literature. Further head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two agents in the management of chemotherapy-induced nausea and vomiting. This guide provides a foundational comparison based on current scientific evidence to aid researchers in their understanding and future development of antiemetic therapies.
References
Preclinical Drug-Drug Interaction Profile of Lerisetron: A Comparative Guide
A comprehensive evaluation of the preclinical drug-drug interaction (DDI) potential of Lerisetron is currently limited by the lack of publicly available in vitro and in vivo studies. This guide, therefore, provides a comparative analysis based on the known pharmacokinetic properties of this compound and the established DDI profiles of other 5-HT3 receptor antagonists. This information is intended for researchers, scientists, and drug development professionals to highlight key areas for consideration in the preclinical assessment of this compound.
Executive Summary
Comparative Pharmacokinetics of 5-HT3 Antagonists
The pharmacokinetic properties of a drug are fundamental to understanding its DDI potential. The following table summarizes key pharmacokinetic parameters for this compound in comparison to other 5-HT3 antagonists.
| Parameter | This compound (in rats) | Ondansetron (in humans) | Granisetron (in humans) |
| Metabolism | Presence of at least one metabolite suggested[1] | Primarily metabolized by CYP3A4, CYP1A2, and CYP2D6[1] | Primarily metabolized by the CYP3A family[2] |
| Protein Binding | 85.6% (unbound fraction 14.4%)[1] | ~70-76% | ~65% |
| Key Characteristics | High volume of distribution and clearance[1] | Subject to genetic polymorphism in CYP2D6 | Does not appear to inhibit or induce the cytochrome P450 enzyme system |
Potential for Cytochrome P450-Mediated Interactions
The cytochrome P450 (CYP) system is a major pathway for the metabolism of many drugs, and interactions at this level are a common cause of adverse drug events.
This compound: An Uncharacterized Profile
To date, no published studies have specifically investigated the potential of this compound to either be a substrate, inhibitor, or inducer of CYP450 enzymes. This represents a significant data gap in its preclinical DDI profile.
Comparative Profile of Other 5-HT3 Antagonists
-
Ondansetron : It is a known substrate for multiple CYP enzymes, including CYP3A4, CYP1A2, and CYP2D6. Therefore, co-administration with inhibitors or inducers of these enzymes could alter its plasma concentrations.
-
Granisetron : In vitro studies have shown that granisetron's metabolism is mediated by the CYP3A subfamily. Importantly, granisetron did not show significant inhibition of major CYP enzymes in vitro, suggesting a lower potential for inhibiting the metabolism of co-administered drugs.
The following diagram illustrates the general mechanism of CYP450-mediated drug interactions.
Potential for Transporter-Mediated Interactions
Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a crucial role in drug absorption, distribution, and excretion.
This compound: An Uncharacterized Profile
There is no available data on the interaction of this compound with key drug transporters. As a cationic molecule, there is a theoretical potential for interaction with transporters like OCTs and Multidrug and Toxin Extrusion (MATE) proteins.
Comparative Profile of Other 5-HT3 Antagonists
Some 5-HT3 antagonists have been shown to be substrates and inhibitors of renal OCT and MATE transporters. For instance, ondansetron can inhibit these transporters, which could lead to altered renal clearance of co-administered drugs that are substrates for these transporters.
The diagram below outlines the general role of uptake and efflux transporters in drug disposition.
Experimental Protocols for Preclinical DDI Studies
The following are generalized protocols for in vitro assays that are essential for characterizing the DDI potential of a new chemical entity like this compound.
In Vitro CYP450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human CYP450 enzymes.
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Procedure:
-
Pre-incubate this compound at various concentrations with the enzyme source.
-
Initiate the reaction by adding the probe substrate and an NADPH-generating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
In Vitro CYP450 Induction Assay
Objective: To determine the potential of this compound to induce the expression of major human CYP450 enzymes.
Methodology:
-
System: Cryopreserved human hepatocytes in a sandwich-culture format.
-
Procedure:
-
Treat hepatocytes with various concentrations of this compound for 48-72 hours. Include a vehicle control and known inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) as positive controls.
-
After the treatment period, measure CYP enzyme induction by:
-
qRT-PCR: Quantify the mRNA expression levels of the target CYP genes.
-
Enzyme Activity: Incubate the treated cells with specific probe substrates and measure metabolite formation.
-
-
-
Data Analysis: Determine the EC50 (concentration causing 50% of maximal induction) and the maximum fold induction compared to the vehicle control.
In Vitro Transporter Interaction Assays
Objective: To determine if this compound is a substrate or inhibitor of key drug transporters.
Methodology:
-
System: Mammalian cells overexpressing a single transporter (e.g., MDCK-MDR1 for P-gp, HEK293-OATP1B1 for OATP1B1).
-
Substrate Assessment (Bidirectional Transport Assay for Efflux Transporters):
-
Culture the cells on a porous membrane to form a polarized monolayer, separating apical and basolateral compartments.
-
Add this compound to either the apical or basolateral side and measure its transport to the opposite compartment over time.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests active efflux.
-
-
Inhibition Assessment:
-
Incubate the transporter-expressing cells with a known probe substrate for that transporter in the presence and absence of various concentrations of this compound.
-
Measure the uptake or transport of the probe substrate.
-
Calculate the IC50 value for this compound's inhibition of the transporter.
-
References
Benchmarking Lerisetron: A Comparative Potency Analysis Against Novel 5-HT3 Antagonists
For Immediate Release
This guide provides a detailed comparison of the potency of Lerisetron, a competitive 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist, against newer and established agents in the same class.[1] Developed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data on binding affinity and functional potency, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.
The 5-HT3 receptor antagonists, colloquially known as "setrons," are a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy.[1] Potency, a critical attribute for any therapeutic agent, is primarily determined by a drug's binding affinity (Ki) for its receptor and its ability to inhibit the receptor's function in a biological system (IC50/EC50). This guide benchmarks this compound against the first-generation antagonists Ondansetron and Granisetron, and the second-generation antagonist Palonosetron, which is noted for its higher binding affinity and longer half-life.[2][3]
Comparative Potency at the 5-HT3 Receptor
The binding affinity of a drug for its receptor is a primary determinant of its potency. This is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki and a higher pKi indicate greater affinity. The following table summarizes the reported binding affinities for this compound and its comparators. It is important to note that direct comparisons are most accurate when data is derived from studies using similar experimental conditions.
| Antagonist | Receptor Binding Affinity (pKi) | Receptor Binding Affinity (Ki, nM) | Reference(s) |
| This compound | ~9.0 (estimated from Ki) | ~1.0 | [1] |
| Palonosetron | Not Reported | 0.17 - 0.22 | |
| Granisetron | 9.15 | ~0.71 | |
| Ondansetron | 8.70 | ~2.00 |
Note: Ki values are derived from pKi where necessary for comparison (Ki = 10^(-pKi) M). The Ki for this compound is an estimate based on mutagenesis studies where it was the parent compound. Ondansetron's Ki of ~2.00 nM is calculated from its pKi of 8.70. The Ki for Granisetron is calculated from its pKi of 9.15.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Its activation does not involve a complex second messenger cascade. Upon binding of serotonin (5-HT), the channel opens, allowing a rapid influx of cations (primarily Na⁺ and Ca²⁺), which leads to the depolarization of the neuron and initiation of a nerve impulse. 5-HT3 antagonists like this compound competitively block the binding of serotonin, thereby preventing this channel opening and subsequent neuronal signaling.
Figure 1. 5-HT3 Receptor Signaling and Antagonist Action.
Experimental Protocols
Precise and reproducible experimental design is fundamental to the accurate determination of drug potency. Below are detailed methodologies for key assays used to evaluate 5-HT3 receptor antagonists.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the 5-HT3 receptor.
a. Materials:
-
Membrane Preparation: Homogenized tissue or cultured cells expressing the human 5-HT3 receptor.
-
Radioligand: High-affinity 5-HT3 receptor antagonist, e.g., [³H]granisetron.
-
Test Compound: this compound and other unlabeled antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
b. Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined via a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (e.g., 0.5 nM [³H]granisetron), and varying concentrations of the unlabeled test compound (typically spanning 7-10 log units).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (for IC50/EC50 Determination)
Functional assays measure the effect of an antagonist on the biological response triggered by an agonist. For the 5-HT3 receptor, this often involves measuring changes in ion flux, such as calcium influx, in cells expressing the receptor.
a. Materials:
-
Cell Line: A stable cell line expressing the human 5-HT3 receptor (e.g., HEK293).
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound and other antagonists.
-
Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
b. Procedure:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of the test antagonist. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will add a fixed concentration of the agonist (serotonin, typically at its EC80 concentration) to all wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon receptor activation. The antagonist's effect is measured as the percentage inhibition of the agonist-induced response. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a foundational experiment in pharmacology for determining drug potency.
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
References
Safety Operating Guide
Proper Disposal of Lerisetron: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. For researchers and scientists working with lerisetron, a potent 5-HT3 antagonist, understanding the appropriate disposal procedures is paramount to maintaining a safe working environment and adhering to regulatory standards. While this compound is not classified as a hazardous substance, proper disposal according to federal, state, and local regulations is mandatory.
Step-by-Step Disposal Protocol
Adherence to a structured disposal workflow is essential. The following steps provide a clear guide for the proper disposal of this compound from a research or laboratory setting.
-
Consult the Safety Data Sheet (SDS): The primary source of information for the safe handling and disposal of any chemical is its SDS. The SDS for this compound indicates that it is not a hazardous substance or mixture and is considered non-hazardous for transport.[1] Disposal recommendations emphasize compliance with prevailing country, federal, state, and local regulations.[1]
-
Segregation of Waste: Do not mix this compound waste with hazardous chemical waste. It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.
-
Disposal as Non-Hazardous Waste: Based on the available safety data, this compound can be disposed of as non-hazardous waste.[1] However, it is crucial to remember that chemical waste generators are ultimately responsible for correctly classifying their waste.[2]
-
Preferred Disposal Method - Incineration: The most environmentally sound method for the destruction of pharmaceuticals is high-temperature incineration in a licensed facility.[3] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Sewer and Landfill Disposal: To prevent environmental contamination, do not dispose of this compound by flushing it down the drain or discarding it in a regular landfill. Pharmaceuticals have been detected in water systems and can have adverse effects on aquatic life. If incineration is not available, encapsulation or inertization prior to landfill disposal may be considered, but this should be a last resort and done in accordance with local guidelines.
-
Engage a Licensed Waste Disposal Contractor: The most reliable method for ensuring compliance is to use a licensed and reputable hazardous and chemical waste disposal company. These companies are knowledgeable about all applicable regulations and can provide the necessary documentation for disposal.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several federal agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While this compound is not a controlled substance and therefore not subject to DEA regulations, its disposal falls under the broader framework of the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.
| Regulatory Body | Relevant Regulations | Key Considerations for this compound |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of all solid and hazardous waste. While this compound is not listed as a hazardous waste, generators must ensure proper classification and disposal to prevent environmental contamination. |
| State & Local | Varies by jurisdiction | State and local regulations can be more stringent than federal requirements. Always consult local environmental and waste management authorities for specific guidance. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
Essential Safety and Logistical Information for Handling Lerisetron
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Lerisetron is paramount. This guide provides essential procedural information on personal protective equipment (PPE), operational plans for handling, and disposal protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form where dusts and aerosols can be generated, a comprehensive suite of personal protective equipment is essential to prevent skin and eye contact, and inhalation.[1] All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[2] | Protects eyes from splashes or dust particles. Standard eyeglasses are not sufficient. |
| Hand Protection | Wear appropriate chemical-resistant gloves. Double gloving may be advisable for certain procedures.[2][3] | Prevents skin contact and absorption. The specific glove material should be chosen based on its resistance to the solvents being used with this compound. |
| Body Protection | A disposable, long-sleeved gown that closes in the back is recommended.[4] | Protects skin and personal clothing from contamination. Gowns should be changed regularly and immediately if contaminated. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the powder form. | Minimizes the risk of respiratory exposure. The type of respirator should be selected based on the potential exposure level. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Shoe covers may be used for added protection in areas with a high risk of spills. | Protects feet from spills and falling objects. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Engineering Controls : Work with this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system to minimize inhalation exposure.
-
Safe Handling Practices :
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
-
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.
Spill Management and Disposal
Prompt and appropriate action is crucial in the event of a this compound spill to prevent widespread contamination and exposure.
Accidental Release Measures
In case of a spill, the following steps should be taken:
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill : For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Clean the Spill : Carefully collect the contained material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area : Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.
-
Dispose of Waste : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Plan
The disposal of this compound and any associated waste must comply with federal, state, and local regulations for chemical and pharmaceutical waste.
-
Unused Product : Unused this compound should be disposed of as hazardous chemical waste. It should not be discarded down the drain or in the regular trash.
-
Contaminated Materials : All materials that have come into contact with this compound, including empty containers, gloves, gowns, and cleaning materials, should be collected in a designated, sealed, and labeled hazardous waste container.
-
Waste Vendor : A licensed hazardous waste disposal vendor should be contracted for the final disposal of all this compound-related waste, likely through incineration.
Workflow for Handling a this compound Spill
Caption: A logical workflow for responding to a this compound spill.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this compound. A thorough risk assessment should be conducted for all experimental procedures involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
